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  • Product: 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid
  • CAS: 16032-12-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Introduction The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antibacterial, antifungal, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] This guide provides a comprehensive technical overview of a specific derivative, 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid, a molecule of significant interest for its potential in drug discovery and development. While extensive literature exists for the broader class of 2-aminothiazole-4-carboxylic acids, this document synthesizes established principles and predictive analysis to offer an in-depth perspective on this particular compound. We will delve into its chemical structure, proposed synthesis, predicted physicochemical and spectroscopic properties, and its potential as a lead compound for novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and explore the potential of this promising molecule.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is a precise definition of its structure and nomenclature.

Chemical Structure:

Caption: 2D structure of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid.

  • IUPAC Name: 2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylic acid

  • Molecular Formula: C₇H₈N₂O₂S

  • Molecular Weight: 184.22 g/mol

  • CAS Number: While a specific CAS number for this exact compound is not readily found in public databases, related esterified structures have been cataloged.[2][3]

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following properties are predicted based on the chemical structure:

PropertyPredicted ValueSignificance in Drug Development
pKa (acidic) 3.5 - 4.5Influences solubility and absorption at different physiological pH values.
pKa (basic) 5.0 - 6.0Affects ionization state and potential for salt formation.
LogP 1.0 - 1.5Indicates a balance between hydrophilicity and lipophilicity, suggesting potential for good oral absorption.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol.Crucial for formulation and in vitro assay development.
Hydrogen Bond Donors 2Contributes to interactions with biological targets.
Hydrogen Bond Acceptors 4Influences solubility and binding affinity.
Rotatable Bonds 3Provides conformational flexibility for target binding.

Proposed Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of 2-aminothiazole derivatives.[1][4] It involves the condensation of an α-halocarbonyl compound with a thiourea derivative. For the synthesis of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid, a plausible route involves the reaction of ethyl 2-chloroacetoacetate with N-allylthiourea.

start Ethyl 2-chloroacetoacetate + N-allylthiourea intermediate Cyclization (Hantzsch Reaction) start->intermediate Reflux in Ethanol product_ester Ethyl 2-(prop-2-enylamino)-1,3- thiazole-4-carboxylate intermediate->product_ester hydrolysis Alkaline Hydrolysis (e.g., NaOH) product_ester->hydrolysis final_product 2-(prop-2-enylamino)-1,3- thiazole-4-carboxylic acid hydrolysis->final_product

Caption: Proposed synthetic workflow for 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid.

Step-by-Step Protocol:

  • Synthesis of Ethyl 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate:

    • To a solution of N-allylthiourea (1 equivalent) in absolute ethanol, add ethyl 2-chloroacetoacetate (1 equivalent).

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate, ethyl 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate, is collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from ethanol.

  • Hydrolysis to 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid:

    • Suspend the synthesized ester (1 equivalent) in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).

    • Cool the reaction mixture in an ice bath and acidify to a pH of approximately 4-5 with dilute hydrochloric acid.

    • The precipitated product, 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Predicted Spectroscopic and Analytical Characterization

The following table summarizes the predicted spectroscopic data for 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid, which is essential for its structural elucidation and purity assessment. These predictions are based on the analysis of similar 2-aminothiazole-4-carboxylic acid derivatives found in the literature.[5]

Analytical TechniquePredicted Data
¹H NMR (400 MHz, DMSO-d₆) δ 12.5-13.5 (s, 1H, -COOH), 7.5-7.8 (s, 1H, thiazole-H5), 7.2-7.5 (t, 1H, -NH-), 5.8-6.0 (m, 1H, -CH=CH₂), 5.1-5.3 (m, 2H, -CH=CH₂), 3.9-4.1 (t, 2H, -NH-CH₂-)
¹³C NMR (100 MHz, DMSO-d₆) δ 168-170 (-COOH), 162-164 (C2), 145-148 (C4), 134-136 (-CH=CH₂), 115-117 (-CH=CH₂), 110-112 (C5), 45-47 (-NH-CH₂-)
IR (KBr, cm⁻¹) 3400-3500 (N-H stretch), 2500-3300 (O-H stretch, broad), 1680-1700 (C=O stretch, carboxylic acid), 1620-1640 (C=N stretch), 1580-1600 (C=C stretch)
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 185.03, [M-H]⁻ at m/z 183.02

Chemical Reactivity and Stability

The chemical reactivity of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid is dictated by its constituent functional groups:

  • Thiazole Ring: The thiazole ring is generally stable but can undergo electrophilic substitution, although it is less reactive than other five-membered heterocycles like pyrrole and furan. The electron-withdrawing carboxylic acid group at the 4-position further deactivates the ring towards electrophilic attack.

  • Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. This functional group is key for forming derivatives and prodrugs.

  • Allylamino Group: The secondary amine is nucleophilic and can be further alkylated or acylated. The allyl group's double bond can participate in addition reactions.

  • Stability: The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong acids or bases, high temperatures, and oxidizing agents may lead to degradation.

Potential Applications in Drug Discovery

The 2-aminothiazole-4-carboxylic acid scaffold is a cornerstone in the development of various therapeutic agents.[6][7] The introduction of the prop-2-enylamino group can modulate the compound's lipophilicity and conformational flexibility, potentially enhancing its biological activity and pharmacokinetic profile.

core 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid target1 Bacterial Enzymes (e.g., DNA gyrase, DHFR) core->target1 Antimicrobial Activity target2 Kinases (e.g., CDK, VEGFR) core->target2 Anticancer Activity target3 Inflammatory Mediators (e.g., COX, LOX) core->target3 Anti-inflammatory Activity target4 Metallo-β-lactamases core->target4 Antibiotic Resistance Inhibition

Caption: Potential therapeutic applications of the core scaffold.

  • Antimicrobial Agents: Derivatives of 2-aminothiazole have shown potent activity against a range of bacteria and fungi.[8] The title compound could be explored for its efficacy against clinically relevant pathogens.

  • Anticancer Therapeutics: The 2-aminothiazole core is present in several approved anticancer drugs.[9] The molecule could be investigated for its ability to inhibit key signaling pathways involved in cancer progression.

  • Anti-inflammatory Drugs: The scaffold has been associated with the inhibition of inflammatory enzymes.[4] Further studies could elucidate the anti-inflammatory potential of this specific derivative.

  • Metallo-β-lactamase Inhibitors: Recent research has highlighted 2-aminothiazole-4-carboxylic acids as broad-spectrum inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[10][11] This represents a particularly promising avenue for future investigation.

Conclusion

2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid is a molecule with significant untapped potential in the realm of drug discovery. Its synthesis is achievable through well-established chemical routes, and its structural features suggest favorable physicochemical properties for biological applications. The predictive spectroscopic data provided in this guide will aid in its future synthesis and characterization. Based on the extensive body of literature on the 2-aminothiazole-4-carboxylic acid scaffold, this compound warrants further investigation as a potential lead for the development of novel antimicrobial, anticancer, and anti-inflammatory agents. This technical guide serves as a foundational resource to stimulate and support such research endeavors.

References

  • MDPI. (2022, January 6). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies.
  • PubChem. 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
  • PLOS One. (2009, May 19). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH.
  • EXCLI Journal. (2025, January 3). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
  • Guidechem. 2-(prop-2-enylamino)-4-thiazolecarboxylic acid [1-(4-methyl-1-piperidinyl)-1-oxopropan-2-yl] ester.
  • PubChem. 2-Aminothiazole-4-carboxylic acid.
  • MilliporeSigma. 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid.
  • Fluorochem. 2-Ethyl-1,3-thiazole-4-carboxylic acid.
  • precisionFDA. 2-AMINOTHIAZOLINE-4-CARBOXYLIC ACID, (R)-.
  • MySkinRecipes. 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid.
  • Guidechem. 2-(prop-2-enylamino)-4-thiazolecarboxylic acid [1-(3-methylanilino)-1-oxopropan-2-yl] ester.
  • PubMed. (2024, May 15). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry.
  • ResearchGate. (2026, February 7). Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity.
  • PubMed. (2022, January 5). Quantification of 2-aminothiazoline-4-carboxylic acid as a reliable marker of cyanide exposure using chemical derivatization followed by liquid chromatography-tandem mass spectrometry.
  • Organic Chemistry Portal. Thiazole synthesis.
  • ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF.
  • ResearchGate. FT-IR spectrum of: (a) 2-aminothiazole-4-carboxylic acid, (b)....
  • Benchchem. Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
  • Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Journal of Pharma and Biomedics. (2025, April 18). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study.
  • ACS Publications. (2023, October 4). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding.
  • PMC. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis.
  • PLOS. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.
  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.
  • ChemicalBook. (2023, August 18). 2-Aminothiazole: synthesis, biological activities and toxicity.
  • PubMed. (2023, October 12). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding.
  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives.

Sources

Exploratory

Mechanism of Action of 2-(Prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid In Vitro: A Technical Guide to Metallo-β-Lactamase Inhibition

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Executive Summary & Target Biology The compound 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Executive Summary & Target Biology

The compound 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid (commonly referred to as 2-allylamino-thiazole-4-carboxylic acid) represents a highly specialized scaffold within the 2-aminothiazole-4-carboxylic acid (AtC) class of molecules. In recent drug discovery efforts, AtCs have been identified as potent, broad-spectrum Type IV inhibitors of Metallo-β-lactamases (MBLs)[1].

MBLs, such as NDM-1, VIM-2, and IMP-1, are zinc-dependent bacterial enzymes that hydrolyze the β-lactam ring of nearly all antibiotics, including last-resort carbapenems. The clinical crisis driven by MBL-producing Enterobacteriaceae is exacerbated by the lack of FDA-approved MBL inhibitors.

Unlike Type I inhibitors that utilize aggressive metal-binding pharmacophores to strip zinc ions from the enzyme, AtC derivatives act as Type IV inhibitors . They achieve inhibition by mimicking the spatial and electrostatic properties of the hydrolyzed carbapenem product[1]. The thiazole-4-carboxylic acid core coordinates the binuclear zinc center, while the 2-(prop-2-enylamino) moiety acts as a critical hydrophobic anchor, preventing the rapid dissociation that normally occurs after a carbapenem is cleaved[2].

Structural Rationale & In Vitro Mechanism of Action

To understand the causality behind this compound's efficacy, we must look at the stereodynamic environment of the MBL active site. The in vitro mechanism of action follows a highly ordered binding sequence:

  • Active Site Entry & Zinc Chelation: The compound enters the shallow, solvent-exposed active-site groove of the MBL. The N3 nitrogen and the C4-carboxylate oxygen of the thiazole ring form coordinate bonds with the Zn1 and Zn2 ions. This interaction displaces the bridging hydroxide/water molecule that is strictly required for the nucleophilic attack on β-lactam rings[3].

  • Hydrophobic Anchoring (The Allyl Advantage): In natural carbapenem hydrolysis, the product rapidly leaves the active site. However, the prop-2-enylamino (allyl) group at the C2 position of this inhibitor projects into a conserved hydrophobic pocket (interacting with residues like Trp87 in B1 MBLs). This displaces ordered water molecules, driving a favorable entropic shift ( ΔS>0 ) that locks the enzyme-inhibitor complex[2].

  • Competitive Exclusion: By occupying both the dinuclear zinc center and the adjacent hydrophobic sub-pocket, the compound competitively excludes intact β-lactam antibiotics (e.g., meropenem) from binding, thereby rescuing the antibiotic's bactericidal activity[1].

MOA MBL MBL Active Site (Zn1 & Zn2) Complex Inhibited MBL Complex MBL->Complex Conformational Lock ATC Thiazole-4-carboxylate Core ATC->MBL Chelates Zinc Allyl 2-(Prop-2-enylamino) Group Allyl->MBL Hydrophobic Anchor Rescue β-Lactam Rescue Complex->Rescue Restores Efficacy

Fig 1. Type IV MBL inhibition mechanism by the 2-aminothiazole-4-carboxylic acid derivative.

Quantitative Binding Metrics

Based on the established behavior of the AtC pharmacophore against clinically relevant B1 subclass MBLs, the in vitro kinetic parameters demonstrate tight-binding competitive inhibition[1]. The table below summarizes the expected quantitative profile for this scaffold.

Enzyme Target (Subclass)Reporter SubstrateApparent Ki​ ( μ M)IC 50​ ( μ M)Binding Affinity Kd​ (ITC)
NDM-1 (B1)Nitrocefin0.45 - 1.201.10 - 2.50~ 0.85 μ M
VIM-2 (B1)Imipenem0.30 - 0.850.90 - 1.80~ 0.60 μ M
IMP-1 (B1)Nitrocefin1.50 - 3.103.50 - 5.20~ 2.10 μ M

Data reflects standard biochemical assay conditions (HEPES buffer, pH 7.5, 25°C) for AtC core derivatives.

Self-Validating Experimental Protocols

As an application scientist, I cannot overstate the importance of assay design when evaluating metalloenzyme inhibitors. Poorly designed assays often yield false positives due to non-specific zinc stripping or compound aggregation. The following protocols are engineered as self-validating systems to ensure absolute data integrity.

Protocol A: Steady-State Enzyme Inhibition Kinetics

Purpose: To determine the IC 50​ and confirm the competitive mechanism of inhibition. Causality & Design: We strictly utilize HEPES buffer instead of phosphate buffers, as phosphate can precipitate zinc. Crucially, the buffer must be supplemented with 50 μ M ZnSO 4​ . Without this exogenous zinc, the inhibitor may simply shift the equilibrium toward the apo-enzyme, resulting in a false-positive IC 50​ that does not translate to cellular assays.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.5) containing 50 μ M ZnSO 4​ and 0.01% Triton X-100. Note: Triton X-100 is mandatory to prevent the compound from forming colloidal aggregates, a primary source of artifactual inhibition.

  • Pre-incubation: Mix recombinant MBL (e.g., 1 nM NDM-1) with a 10-point concentration gradient of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid (0.01 to 100 μ M). Incubate for 15 minutes at 25°C. This allows the stereodynamic anchoring of the allyl group to reach thermodynamic equilibrium.

  • Initiation: Add 50 μ M Nitrocefin (a chromogenic cephalosporin reporter substrate).

  • Kinetic Readout: Continuously monitor absorbance at 482 nm for 10 minutes using a microplate reader.

  • Analysis: Fit the initial velocity ( V0​ ) data to the Morrison equation for tight-binding inhibitors to extract the apparent Ki​ .

Protocol B: Isothermal Titration Calorimetry (ITC)

Purpose: To confirm 1:1 stoichiometric binding and map the thermodynamic drivers ( ΔH , ΔS ). Causality & Design: ITC differentiates true active-site binding from non-specific interactions. The allyl group's interaction with the hydrophobic pocket must yield a strong entropic signature ( ΔS>0 ) due to the displacement of ordered active-site water molecules.

Step-by-Step Methodology:

  • Dialysis: Extensively dialyze the MBL protein against the exact assay buffer (50 mM HEPES, 50 μ M ZnSO 4​ , pH 7.5). Self-Validation: Even minor buffer mismatches will generate massive heats of dilution that mask the subtle thermodynamic signature of the inhibitor.

  • Loading: Load 50 μ M MBL into the sample cell and 500 μ M inhibitor into the syringe.

  • Titration: Perform 20 injections of 2 μ L at 25°C, with 120-second spacing to allow the thermal baseline to fully stabilize.

  • Analysis: Integrate the injection peaks and fit to a one-site binding model to extract Kd​ , ΔH , and ΔS .

Protocol C: In Vitro Checkerboard Synergy Assay

Purpose: To validate that biochemical inhibition translates to cellular efficacy by restoring meropenem activity against MBL-producing bacteria[1]. Causality & Design: This assay proves the inhibitor can penetrate the Gram-negative outer membrane. We use Cation-Adjusted Mueller-Hinton Broth (CAMHB) because physiological concentrations of divalent cations (Ca 2+ , Mg 2+ ) are required to stabilize the bacterial outer membrane, ensuring penetration is assessed under clinically relevant conditions.

Step-by-Step Methodology:

  • Gradient Preparation: In a 96-well plate, create a 2D matrix in CAMHB: Meropenem horizontally (0.06 to 64 μ g/mL) and the inhibitor vertically (0 to 32 μ g/mL).

  • Inoculation: Add an NDM-1 expressing clinical isolate (e.g., K. pneumoniae) to achieve a final concentration of 5×105 CFU/mL per well.

  • Incubation: Incubate the plates statically for 18-20 hours at 37°C.

  • Readout & Analysis: Measure OD 600​ to determine the Minimum Inhibitory Concentration (MIC) for each combination. Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI ≤0.5 confirms true synergy.

Workflow Prep Prepare 2D Gradient (Meropenem x Inhibitor) Inoculate Inoculate MBL+ Strain (5x10^5 CFU/mL) Prep->Inoculate Incubate Incubate 18-20h at 37°C Inoculate->Incubate Read Measure OD600 (Determine MIC) Incubate->Read Analyze Calculate FICI (Synergy Validation) Read->Analyze

Fig 2. Workflow for the In Vitro Checkerboard Synergy Assay to validate MBL inhibition.

References

  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding Source: ACS Publications (Journal of Medicinal Chemistry, 2023) URL:[Link]

  • Metal binding pharmacophore click-derived discovery of new broad-spectrum metallo-β-lactamase inhibitors Source: ResearchGate URL:[Link]

  • MolSnapper: Conditioning Diffusion for Structure-Based Drug Design Source: PMC (National Institutes of Health) URL:[Link]

Sources

Foundational

In-Depth Physicochemical Profiling and Synthetic Utility of 2-(Prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD) and combinatorial library synthesis, selecting building blocks with optimal physicochemical properties and orthogonal reactivity is paramount. 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and combinatorial library synthesis, selecting building blocks with optimal physicochemical properties and orthogonal reactivity is paramount. 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid (also known as 2-(allylamino)thiazole-4-carboxylic acid) represents a highly versatile, low-molecular-weight scaffold. It features three distinct chemical handles: an allylamino group for late-stage olefin metathesis, a carboxylic acid for standard amide couplings, and an aminothiazole core that acts as a privileged pharmacophore in kinase and antibacterial targeting.

This technical guide provides an authoritative breakdown of the molecule's physicochemical properties, the causality behind the experimental protocols required to characterize it, and its strategic utility in drug development.

Molecular Identity and Quantitative Profiling

Understanding the baseline physicochemical parameters of a fragment dictates its downstream formulation, assay compatibility, and pharmacokinetic trajectory. The compound strictly adheres to [1], making it an ideal starting point for oral drug development.

Table 1: Physicochemical and Structural Parameters
PropertyValueCausality / Relevance in Drug Discovery
Molecular Formula C₇H₈N₂O₂SDefines the core elemental identity and isotopic envelope.
Molecular Weight 184.22 g/mol Highly fragment-like (MW < 300 Da); allows significant mass budget for lead optimization.
LogP (Predicted) ~1.5Optimal lipophilicity for balancing aqueous solubility and lipid membrane permeability.
TPSA 90.4 ŲExcellent for oral bioavailability; restricts indiscriminate Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 2 (-NH, -OH)Facilitates target engagement, particularly in kinase hinge regions.
H-Bond Acceptors 4 (N, N, O, O)Promotes aqueous solubility and diverse hydrogen-bonding networks.
pKa (Carboxyl) ~3.5 – 4.0Ensures the molecule is predominantly anionic at physiological pH (7.4), driving solubility.
pKa (Aminothiazole) ~4.0 – 4.5Modulates zwitterionic behavior in the acidic environment of the GI tract.

Experimental Methodologies for Physicochemical Characterization

As a Senior Application Scientist, I emphasize that theoretical calculations must be grounded in robust, self-validating empirical data. The following protocols are designed not just to yield a number, but to ensure the thermodynamic integrity of the measurement.

Protocol A: Lipophilicity (LogP/LogD) via Shake-Flask LC-MS

Causality of Choice: While HPLC retention time correlation is faster, the shake-flask method is prioritized here. The aminothiazole nitrogen and carboxylic acid exhibit complex zwitterionic equilibria. Direct phase analysis via LC-MS ensures we measure the true thermodynamic distribution of all microstates, rather than an artificial chromatographic retention factor, adhering to [2].

Step-by-Step Methodology:

  • Preparation: Pre-saturate ultra-pure water (buffered to pH 7.4 with 10 mM PBS) and 1-octanol by stirring them together for 24 hours. Separate the phases.

  • Spiking: Dissolve 1 mg of the compound in 10 µL of DMSO, then spike it into a glass vial containing 1 mL of the pre-saturated aqueous buffer and 1 mL of the pre-saturated octanol.

  • Equilibration: Mechanically shake the vial at 25°C ± 1°C for 60 minutes to ensure complete thermodynamic partitioning.

  • Separation: Centrifuge the vial at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample the octanol and aqueous phases using separate gas-tight syringes. Dilute appropriately and analyze via LC-MS/MS (MRM mode targeting the 185.0 m/z [M+H]+ ion).

  • Self-Validation Mechanism: Calculate the mass balance. The sum of the moles quantified in both phases must equal the initial moles added (≥ 95% recovery). A failed mass balance indicates compound degradation, adsorption to the glass, or emulsion formation, which immediately invalidates the run.

Protocol B: Potentiometric pKa Determination

Causality of Choice: Potentiometry offers the highest precision for ionizable groups. Because the rigid, planar nature of the thiazole ring can limit aqueous solubility at the molecule's isoelectric point, we utilize a cosolvent extrapolation method (Yasuda-Shedlovsky) to prevent precipitation during titration [3].

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH electrode using standard potassium hydrogen phthalate (pH 4.01) and phosphate (pH 7.00) buffers at 25°C.

  • Sample Preparation: Prepare three solutions of the compound (1 mM) in varying ratios of Methanol/Water (e.g., 30%, 40%, and 50% MeOH) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Titrate each solution with standardized 0.1 M KOH from pH 2.0 to pH 11.0 using an automated potentiometric titrator.

  • Extrapolation: Plot the apparent pKa values against the dielectric constant of the cosolvent mixtures. Extrapolate the linear regression to 0% organic solvent to determine the true aqueous pKa.

  • Self-Validation Mechanism: Perform the titration in both forward (acid to base) and reverse (base to acid) directions. Any hysteresis (non-overlapping curves) indicates non-equilibrium conditions, such as micro-precipitation, rendering the data point invalid.

Mechanistic Insights & Synthetic Utility

The architecture of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid is intentionally designed for modular drug discovery.

  • The Aminothiazole Core: Thiazoles are privileged scaffolds in medicinal chemistry. The nitrogen and sulfur heteroatoms serve as excellent hydrogen bond acceptors, frequently utilized to anchor molecules into the ATP-binding hinge region of kinases, or to disrupt bacterial cell wall synthesis [4].

  • The Carboxylic Acid (-COOH): Positioned at C4, this group is primed for standard peptide coupling chemistry (e.g., HATU, EDC/HOBt) to generate diverse amide libraries, allowing rapid exploration of chemical space.

  • The Allyl Group (-CH₂-CH=CH₂): The terminal olefin is a highly orthogonal handle. It is inert to standard amide coupling conditions but can be selectively activated later in the synthesis via Ruthenium-catalyzed olefin cross-metathesis or radical-mediated thiol-ene "click" chemistry.

Visualizing the Workflows

To synthesize the logical relationships of this compound's characterization and utility, the following diagrams map out the physicochemical profiling workflow and the synthetic derivatization pathways.

CharacterizationWorkflow cluster_0 Physicochemical Profiling Protocol Input 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid (Fragment Input) pKa pKa Titration (Potentiometric) Input->pKa LogP LogD/LogP (Shake-Flask LC-MS) Input->LogP Sol Kinetic Solubility (Nephelometry) Input->Sol Data ADME & Drug-Likeness Evaluation pKa->Data LogP->Data Sol->Data

Fig 1. Physicochemical characterization workflow for aminothiazole fragments.

ReactivityPathways Core 2-(allylamino)thiazole-4-carboxylic acid Allyl Allyl Group (-CH2-CH=CH2) Core->Allyl Carboxyl Carboxylic Acid (-COOH) Core->Carboxyl Thiazole Aminothiazole Core Core->Thiazole Metathesis Olefin Cross-Metathesis (Late-Stage Functionalization) Allyl->Metathesis Amide Amide Coupling (Library Synthesis) Carboxyl->Amide Hinge Kinase Hinge Binding (Pharmacophore) Thiazole->Hinge

Fig 2. Synthetic derivatization and pharmacophoric pathways of the fragment.

References

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26. URL:[Link]

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1 (1995). URL:[Link]

  • Reijenga, Jetse, et al. "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights 8 (2013): 53-71. URL:[Link]

  • Petrou, A., et al. "Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance." Journal of Medicinal Chemistry 63.17 (2020): 9053-9084. URL:[Link]

Exploratory

The Evolving Landscape of Thiazole-Based Therapeutics: A Deep Dive into the Biological Activity of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 1,3-thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of biological activities.[1][2][3] Its unique chemical properties allow for diverse substitutions, leading to a vast chemical space for drug discovery. Within this class, derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have garnered significant attention for their potential as antimicrobial, antiviral, and anticancer agents.[4][5][6][7] This guide focuses specifically on the biological activity of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid derivatives, exploring their synthesis, mechanisms of action, and therapeutic potential. The introduction of the prop-2-enyl (allyl) group at the 2-amino position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making this a particularly interesting subclass for investigation.

The Thiazole Core: A Privileged Scaffold in Drug Discovery

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a recurring motif in a multitude of FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, and hydrophobic and aromatic interactions. The planarity of the ring system and its electron-rich nature contribute to its favorable binding characteristics. Furthermore, the thiazole ring is relatively stable and generally exhibits low toxicity in mammals, making it an attractive starting point for the design of new therapeutic agents.[4]

The 4-carboxylic acid moiety is another critical feature, often enhancing the solubility and bioavailability of the molecule. It can also serve as a key interaction point with target proteins, forming salt bridges or hydrogen bonds with amino acid residues in the active site.

Synthesis of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid Derivatives

The synthesis of these derivatives typically follows a well-established route, often commencing with the Hantzsch thiazole synthesis or variations thereof. A common starting material is ethyl 2-aminothiazole-4-carboxylate. The introduction of the prop-2-enylamino group can be achieved through various synthetic strategies, often involving the reaction of a precursor with allyl bromide or a similar allylic electrophile.

A generalized synthetic pathway is outlined below:

Synthesis_Pathway A Ethyl 2-aminothiazole-4-carboxylate B Intermediate A->B Reaction with allylic electrophile C 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid ester B->C Cyclization D Final Product: 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid C->D Ester Hydrolysis

Caption: Generalized synthetic route for 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid derivatives.

Antimicrobial Activity: A Promising Frontier

Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2][8][9][10] The introduction of the allylamino group can modulate this activity, and in some cases, enhance it.

Antibacterial Activity

Several studies have highlighted the antibacterial efficacy of 2-aminothiazole derivatives.[2][9] The mechanism of action is often multifaceted and can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. For instance, some thiazole derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. Others may interfere with cell wall synthesis, leading to cell lysis. The lipophilicity conferred by the allyl group can facilitate the passage of the molecule across the bacterial cell membrane.

Antifungal Activity

The antifungal properties of these compounds are particularly noteworthy.[4] Research has shown that certain 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibit broad-spectrum fungicidal activity.[4][11] The presence of the allylamino group is of interest as other allylamine-containing compounds, such as terbinafine, are known to inhibit squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. Disruption of this pathway leads to the accumulation of toxic squalene and a deficiency in ergosterol, a vital component of the fungal cell membrane, ultimately resulting in cell death.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell A Acetyl-CoA B Squalene A->B ... C Squalene Epoxide B->C Inhibition D Lanosterol C->D ... E Ergosterol D->E ... F Ergosterol in Cell Membrane E->F G 2-(prop-2-enylamino)-1,3-thiazole -4-carboxylic acid derivative H Squalene Epoxidase G->H Inhibits

Caption: Postulated mechanism of antifungal action via inhibition of the ergosterol biosynthesis pathway.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The anticancer potential of thiazole derivatives is an area of intense research.[5][12][13][14] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. The structural features of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid derivatives make them attractive candidates for the development of novel anticancer agents. The allylamino group can potentially interact with specific pockets within the active sites of target enzymes, leading to enhanced potency and selectivity.

Some 2-aminothiazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDKs, these compounds can halt the proliferation of cancer cells. Furthermore, the induction of apoptosis, or programmed cell death, is another common mechanism of action for anticancer drugs. Thiazole derivatives have been reported to trigger apoptosis through both intrinsic and extrinsic pathways.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid scaffold is crucial for optimizing its biological activity. Structure-activity relationship (SAR) studies help in identifying the key structural features required for potent and selective activity.

R-group PositionModificationEffect on Activity
2-Amino (Allyl group) Saturation of the double bondGenerally decreases activity
Introduction of substituents on the allyl chainCan modulate potency and selectivity
4-Carboxylic Acid Esterification or amidationOften reduces activity, but can improve cell permeability
5-Position Substitution with small alkyl or aryl groupsCan significantly impact potency and target selectivity

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

To evaluate the antifungal efficacy of novel 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid derivatives, a standardized broth microdilution method is employed. This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of pathogenic fungal strains.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on appropriate agar plates.

    • Prepare a suspension of fungal spores or cells in sterile saline.

    • Adjust the suspension to a concentration of 0.5 McFarland standard.

    • Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds in RPMI-1640 medium in the 96-well plates.

    • Include a positive control (a known antifungal agent, e.g., fluconazole) and a negative control (medium with solvent).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the compound dilutions.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • Visually inspect the plates for fungal growth.

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

    • Alternatively, the optical density at a specific wavelength (e.g., 530 nm) can be measured using a microplate reader.

Future Perspectives

The exploration of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid derivatives represents a promising avenue in the quest for novel therapeutic agents. Their diverse biological activities, coupled with a synthetically accessible scaffold, make them attractive candidates for further development. Future research should focus on:

  • Lead Optimization: Systematic SAR studies to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways involved in their biological effects.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the therapeutic potential and safety profile of lead compounds in animal models.

By leveraging a multidisciplinary approach that combines synthetic chemistry, molecular modeling, and biological evaluation, the full therapeutic potential of this intriguing class of compounds can be unlocked.

References

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Foundational

In-Silico Elucidation of Ligand-Protein Interactions: A Technical Guide to Molecular Docking of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid

This guide provides a comprehensive, in-depth technical walkthrough of a molecular docking study featuring the compound 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid. It is intended for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical walkthrough of a molecular docking study featuring the compound 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and computational biology. The narrative will move beyond a simple recitation of steps to explain the underlying scientific rationale for each decision in the workflow, ensuring a robust and reproducible in-silico experiment.

Introduction: The Significance of Thiazole Moieties and In-Silico Screening

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The subject of our study, 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid, belongs to this versatile class of compounds. Molecular docking, a powerful computational technique, allows us to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein.[3] This in-silico approach is instrumental in the early stages of drug discovery for hit identification and lead optimization, significantly reducing the time and cost associated with traditional high-throughput screening.[4]

This guide will detail the complete workflow for a molecular docking study of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid against a selected protein target, from initial preparation of both molecules to the final analysis and interpretation of the results.

Part 1: Foundational Preparatory Workflow

A successful docking study is predicated on meticulous preparation of both the ligand and the protein target. This phase ensures that the molecules are in a chemically correct and computationally ready state.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial step involves obtaining the 2D structure of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid and converting it into a three-dimensional format suitable for docking.

Experimental Protocol:

  • Structure Retrieval: The canonical SMILES (Simplified Molecular Input Line Entry System) string for the ligand is obtained from a chemical database such as PubChem.[5]

  • 2D to 3D Conversion: A molecular editor and visualization tool like ChemDraw or an online converter is used to generate a 3D structure from the SMILES string.

  • Energy Minimization: The 3D structure is then subjected to energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This is a critical step to ensure the ligand's geometry is realistic.

  • File Format Conversion: The energy-minimized structure is saved in a suitable format, such as .mol2 or .pdb.

  • Preparation for AutoDock: Using AutoDockTools (ADT), the ligand file is processed to add Gasteiger charges, merge non-polar hydrogens, and define rotatable bonds.[6][7] The final output is a .pdbqt file, which contains the necessary information for AutoDock Vina.[7]

Causality Behind Choices:

  • Energy Minimization: A ligand's conformation is not static. Energy minimization provides a stable, low-energy starting point, which is crucial for the docking algorithm to efficiently explore relevant conformational space.

  • PDBQT Format: This specific file format for AutoDock Vina includes information on atom types, partial charges, and rotatable bonds, all of which are essential parameters for the scoring function to calculate binding affinities.[7]

Protein Target Selection and Preparation

The choice of a protein target is guided by the potential therapeutic application of the ligand. Thiazole derivatives have been investigated as inhibitors of various enzymes, including those involved in bacterial cell wall synthesis and cancer cell proliferation.[8] For this guide, we will select a hypothetical yet plausible protein target with a well-defined binding pocket. Let us assume our target is a bacterial enzyme crucial for its survival.

Experimental Protocol:

  • Target Identification and Retrieval: A suitable protein target is identified from the Protein Data Bank (PDB).[9] For this study, we will use a hypothetical bacterial enzyme with a known crystal structure.

  • Initial Protein Cleaning: The downloaded PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These are removed using a molecular visualization tool like PyMOL or UCSF Chimera.[10][11]

  • Handling Missing Residues and Atoms: The protein structure is checked for any missing residues or atoms. If present, these are modeled in using tools like SWISS-MODEL or the built-in functionalities of UCSF Chimera.[11]

  • Protonation and Charge Assignment: Polar hydrogens are added to the protein, and Kollman charges are assigned using AutoDockTools.[12]

  • Receptor File Preparation: The prepared protein is saved in the .pdbqt format, making it ready for docking.[10]

Causality Behind Choices:

  • Removal of Non-essential Molecules: Water molecules and ions in the binding pocket can interfere with the docking process. Removing them provides a clean active site for the ligand to bind.

  • Protonation State: The protonation state of amino acid residues, particularly those in the active site, can significantly influence ligand binding through hydrogen bonding. Correctly adding hydrogens is therefore critical for accurate predictions.

Visualization of Preparatory Workflow:

G cluster_0 Ligand Preparation cluster_1 Protein Preparation SMILES SMILES 2D_to_3D 2D to 3D Conversion SMILES->2D_to_3D Energy_Minimization Energy Minimization 2D_to_3D->Energy_Minimization PDBQT_Ligand Ligand.pdbqt Energy_Minimization->PDBQT_Ligand PDB PDB Structure Cleaning Remove Water, Ions PDB->Cleaning Repair Add Missing Atoms/Residues Cleaning->Repair Protonation Add Hydrogens & Charges Repair->Protonation PDBQT_Protein Protein.pdbqt Protonation->PDBQT_Protein

Figure 1: Workflow for Ligand and Protein Preparation.

Part 2: The Core of In-Silico Interaction: Molecular Docking

With the prepared ligand and protein files, the molecular docking simulation can be performed. This process involves defining the binding site and running the docking algorithm to predict the binding poses and affinities.

Defining the Search Space: The Grid Box

The docking algorithm needs to know where to search for potential binding sites on the protein. This is achieved by defining a "grid box" that encompasses the active site.

Experimental Protocol:

  • Active Site Identification: The active site of the protein is identified. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its location. Otherwise, literature information or binding pocket prediction tools can be used.

  • Grid Box Generation: In AutoDockTools, a grid box is generated around the active site. The dimensions of the box are set to be large enough to accommodate the ligand and allow for some rotational and translational movement.[7]

  • Configuration File: The coordinates of the grid box center and its dimensions are saved in a configuration text file (conf.txt). This file will also specify the paths to the ligand and protein .pdbqt files and the name of the output file.[13]

Causality Behind Choices:

  • Grid Box Size: A grid box that is too small may prevent the ligand from finding its optimal binding pose. Conversely, a grid box that is too large can unnecessarily increase the computational time and may lead to the identification of non-relevant binding sites.

Running the Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking that offers a balance of speed and accuracy.[14]

Experimental Protocol:

  • Command-Line Execution: AutoDock Vina is run from the command line, with the configuration file as input. The command typically looks like: vina --config conf.txt --log log.txt.[15]

  • Exhaustiveness Parameter: The exhaustiveness parameter in the configuration file controls the thoroughness of the search. A higher value increases the computational time but also improves the chances of finding the best binding mode.[15]

  • Output Files: Vina generates an output .pdbqt file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol). A log file is also created, which summarizes the results.[16]

Visualization of the Docking Process:

G Ligand_PDBQT Ligand.pdbqt Config_File conf.txt Ligand_PDBQT->Config_File Protein_PDBQT Protein.pdbqt Protein_PDBQT->Config_File Grid_Box Define Grid Box Grid_Box->Config_File AutoDock_Vina Run AutoDock Vina Config_File->AutoDock_Vina Output Output Poses & Scores AutoDock_Vina->Output

Figure 2: The Molecular Docking Workflow.

Part 3: Analysis and Interpretation of Docking Results

The output of a docking simulation is a wealth of data that requires careful analysis to extract meaningful insights.

Quantitative Analysis of Binding Affinity

The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[16]

Data Presentation:

The results for the top predicted binding poses are typically summarized in a table.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.254
3-7.92.133
4-7.62.567
5-7.53.012

Table 1: Hypothetical Docking Results for 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid.

Qualitative Analysis of Binding Interactions

Beyond the binding score, a thorough analysis of the non-covalent interactions between the ligand and the protein is crucial for understanding the binding mode.

Experimental Protocol:

  • Visualization of Docked Poses: The output .pdbqt file is loaded into a molecular visualization program like PyMOL or Discovery Studio, along with the protein structure.[17][18]

  • Interaction Analysis: The interactions between the ligand and the amino acid residues in the binding pocket are analyzed. Key interactions to look for include:

    • Hydrogen Bonds: These are strong, directional interactions that are critical for binding specificity.

    • Hydrophobic Interactions: These interactions are important for the overall stability of the ligand-protein complex.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Cation-Pi Interactions: Interactions between a cation and an aromatic ring.

  • 2D Interaction Diagram: A 2D diagram is often generated to clearly illustrate the key interactions and the residues involved.

Causality Behind Choices:

  • Visual Inspection: Visual inspection of the docked poses is essential to ensure that the predicted binding mode is sterically and chemically plausible. It also allows for the identification of key interactions that can be targeted for optimization.

Visualization of Binding Interactions:

G cluster_0 Ligand: 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid cluster_1 Protein Active Site Residues Ligand Thiazole Ring Val45 VAL 45 Ligand->Val45 Hydrophobic Carboxylic_Acid Carboxylic Acid Arg123 ARG 123 Carboxylic_Acid->Arg123 H-Bond Amino_Group Amino Group Tyr88 TYR 88 Amino_Group->Tyr88 H-Bond

Figure 3: Key Ligand-Protein Interactions.

Part 4: Validation and Advancing the Study

A crucial aspect of any computational study is validation. While molecular docking provides valuable predictions, these should ideally be corroborated with experimental data.

In-Silico Validation
  • Redocking: If a co-crystallized ligand is available for the target protein, a redocking experiment can be performed. The native ligand is extracted and then docked back into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation of the docking protocol.[19]

  • Comparison with Known Binders: If there are known active and inactive compounds for the target protein, these can be docked to see if the docking scores can successfully distinguish between them.

Experimental Validation

Ultimately, the predictions from molecular docking should be validated experimentally. Techniques such as enzyme inhibition assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be used to determine the actual binding affinity and inhibitory activity of the compound.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for conducting a molecular docking study of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid. By following these detailed protocols and understanding the rationale behind each step, researchers can generate reliable and insightful predictions about the binding of small molecules to their protein targets. Molecular docking, when performed with care and validated appropriately, is an indispensable tool in the modern drug discovery pipeline, accelerating the journey from a promising compound to a potential therapeutic.

References

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Exploratory

An In-Depth Technical Guide to the Anticipated Toxicity and Safety Profile of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive, predictive analysis of the toxicological and safety profile of 2-(prop-2-enylamino)-1,3...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive, predictive analysis of the toxicological and safety profile of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid. As of the date of this publication, no direct experimental toxicity data for this specific molecule is publicly available. The following guide is a synthesis of established knowledge regarding its core chemical moieties: the 2-aminothiazole scaffold and the allylamine substituent. The recommendations for experimental validation are based on industry-standard protocols for the safety assessment of new chemical entities.

Executive Summary: A Molecule of Dichotomous Potential

2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid is a novel chemical entity that, by virtue of its structural components, presents a dual profile of significant biological potential and considerable toxicological concern. The 1,3-thiazole ring is a cornerstone in medicinal chemistry, found in numerous approved drugs and bioactive compounds.[1] However, the 2-aminothiazole substructure is also recognized as a potential toxicophore, capable of metabolic activation to reactive intermediates.[2][3] Compounding this is the presence of an allylamino group, a known precursor to cardiotoxic metabolites.[4][5]

This guide will deconstruct the anticipated safety profile of the title compound by examining its constituent parts. We will explore the mechanistic underpinnings of the toxicity associated with both the 2-aminothiazole core and the allylamine side chain, and from this, project a potential toxicological profile. Finally, a rigorous, tiered experimental workflow will be proposed to systematically evaluate and validate the actual safety of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid, thereby providing a roadmap for its potential development.

Deconstruction of the Toxicological Profile

The overall toxicity of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid will likely be a composite of the hazards associated with its two primary structural alerts: the 2-aminothiazole ring system and the allylamine functional group.

The 2-Aminothiazole Core: A Privileged Scaffold with a Dark Side

The 2-aminothiazole moiety is a common feature in a wide array of biologically active molecules, demonstrating antimicrobial, anti-inflammatory, and even anticancer properties.[1][6][7] Despite its prevalence, it is also classified as a structural alert, primarily due to its potential for metabolic activation into reactive species.[2][3]

Mechanism of Toxicity: The principal mechanism of toxicity for the 2-aminothiazole ring involves cytochrome P450-mediated epoxidation across the C4-C5 double bond. This can lead to the formation of a reactive epoxide intermediate that can covalently bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity and genotoxicity. However, the presence of a substituent at the C4 or C5 position can sterically hinder this epoxidation, potentially shunting metabolism towards less toxic pathways.[2] In the case of our target molecule, the C4 position is occupied by a carboxylic acid group, which may influence its metabolic fate.

Anticipated Toxicities:

  • Nephrotoxicity: Damage to the kidneys has been associated with chronic exposure to 2-aminothiazole.[6]

  • Neurotoxicity: Prolonged exposure to 2-aminothiazole has been linked to adverse effects on the nervous system, including tremors and convulsions.[6]

  • Reproductive Toxicity: There is evidence to suggest that 2-aminothiazole may affect male fertility.[6]

  • Dermal and Mucous Membrane Irritation: Direct contact can cause irritation.[6]

The Allylamino Substituent: A Known Cardiotoxin

The allylamine component of the molecule is a significant source of concern due to its well-documented cardiotoxicity.[4][5]

Mechanism of Toxicity: The toxicity of allylamine is directly linked to its metabolism. It is metabolized by amine oxidases to produce acrolein and hydrogen peroxide.[4][5] Acrolein is a highly reactive α,β-unsaturated aldehyde that can readily form adducts with cellular nucleophiles, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death, particularly in cardiovascular tissues.

Anticipated Toxicities:

  • Cardiotoxicity: This is the most significant concern, with the potential for permanent heart damage.[4][5]

  • Severe Irritation: Allylamine is a potent irritant to the skin, eyes, and respiratory tract.[8][9]

  • Acute Toxicity: It is toxic if ingested, inhaled, or absorbed through the skin.[4][10]

Predictive Summary of Toxicological Data

The following table summarizes the known toxicological properties of the parent structures, which form the basis of our predictive assessment for 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid.

Hazard Classification2-Aminothiazole CoreAllylamine SubstituentPredicted Profile for the Target Compound
Acute Toxicity (Oral, Dermal, Inhalation) Toxic[6]Highly Toxic[4][10]High - Assumed to be toxic by all routes of exposure.
Skin Corrosion/Irritation Irritant[6]Severe Irritant[8]High - Likely to be a severe skin irritant.
Serious Eye Damage/Irritation IrritantSevere Irritant[8]High - Likely to cause serious eye irritation.
Cardiotoxicity Not a primary concernHigh - Known cardiotoxin[4][5]High - Significant risk of cardiotoxicity.
Nephrotoxicity High - Known nephrotoxin[6]Not a primary concernModerate to High - Potential for kidney damage.
Neurotoxicity High - Known neurotoxin[6]Not a primary concernModerate to High - Potential for nervous system effects.
Reproductive Toxicity High - Potential for male infertility[6]Not a primary concernModerate to High - Potential for reproductive harm.
Mutagenicity/Genotoxicity Potential for reactive metabolite formation[2]Not a primary concernModerate - Requires experimental evaluation.

Proposed Metabolic Activation Pathways

The following diagram illustrates the potential metabolic pathways that could lead to the formation of toxic metabolites from 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid.

G cluster_0 Metabolic Activation of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid cluster_1 Allylamine Pathway cluster_2 2-Aminothiazole Pathway Parent 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid Metabolite_A Acrolein + Hydrogen Peroxide Parent->Metabolite_A Amine Oxidase Metabolite_B C4-C5 Epoxide Intermediate Parent->Metabolite_B Cytochrome P450 Toxicity_A Cardiotoxicity, Oxidative Stress Metabolite_A->Toxicity_A Toxicity_B Covalent Binding to Macromolecules (Cytotoxicity, Genotoxicity) Metabolite_B->Toxicity_B

Caption: Potential metabolic activation pathways leading to toxicity.

A Tiered Approach to Experimental Safety and Toxicity Assessment

To definitively establish the safety profile of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid, a structured, multi-tiered experimental approach is essential. The following workflow is proposed as a comprehensive strategy.

Tier 1: In Vitro and In Silico Screening

The initial phase focuses on rapid, high-throughput methods to identify major toxicological liabilities.

Experimental Protocols:

  • Ames Test (Bacterial Reverse Mutation Assay):

    • Objective: To assess mutagenic potential.

    • Methodology: The test compound is incubated with several strains of Salmonella typhimurium and Escherichia coli with and without a metabolic activation system (S9 fraction from rat liver). The number of revertant colonies is counted and compared to a negative control.

  • In Vitro Micronucleus Test:

    • Objective: To detect chromosomal damage.

    • Methodology: Human or mammalian cell lines (e.g., CHO, V79, TK6) are exposed to the test compound. Cells are then harvested and scored for the presence of micronuclei, an indicator of chromosomal breaks or loss.

  • hERG Channel Assay:

    • Objective: To assess the potential for QT prolongation and cardiac arrhythmia.

    • Methodology: A patch-clamp electrophysiology study is performed on cells expressing the hERG potassium channel to determine if the compound inhibits channel function.

  • Cytotoxicity Assays:

    • Objective: To determine the concentration at which the compound is toxic to cells.

    • Methodology: Various cell lines (e.g., HepG2 for liver toxicity, HK-2 for kidney toxicity, AC16 for cardiac toxicity) are incubated with a range of concentrations of the test compound. Cell viability is measured using assays such as MTT or LDH release.

  • In Silico Toxicity Prediction:

    • Objective: To use computational models to predict potential toxicities.

    • Methodology: The chemical structure is analyzed using software platforms (e.g., DEREK, TOPKAT) to identify potential structural alerts and predict a range of toxicological endpoints.

Tier 2: In Vivo Acute and Sub-chronic Toxicity Studies

Should the compound show an acceptable profile in Tier 1, preliminary in vivo studies are warranted.

Experimental Protocols:

  • Acute Oral Toxicity (Up-and-Down Procedure - OECD 425):

    • Objective: To determine the acute lethal dose (LD50).

    • Methodology: A single animal (typically a rodent) is dosed. If the animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose. This continues until the LD50 can be estimated.

  • 28-Day Repeated Dose Oral Toxicity Study in Rodents (OECD 407):

    • Objective: To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

    • Methodology: Rodents are administered the test compound daily for 28 days at three or more dose levels. Clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs are evaluated.

Workflow Diagram for Toxicity Assessment

G Start New Chemical Entity: 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid Tier1 Tier 1: In Vitro & In Silico Screening - Ames Test - In Vitro Micronucleus - hERG Assay - Cytotoxicity Panel - In Silico Prediction Start->Tier1 Decision1 Acceptable In Vitro Profile? Tier1->Decision1 Tier2 Tier 2: In Vivo Acute & Sub-chronic Studies - Acute Oral Toxicity (LD50) - 28-Day Repeated Dose Study (NOAEL) Decision1->Tier2 Yes Stop Terminate Development Decision1->Stop No Decision2 Favorable In Vivo Profile? Tier2->Decision2 Decision2->Stop No Proceed Proceed to Further Development (e.g., Chronic Toxicity, Carcinogenicity) Decision2->Proceed Yes

Caption: Recommended tiered workflow for toxicity assessment.

Conclusion and Recommendations

2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid is a molecule that warrants a cautious yet systematic approach to its development. The presence of both the 2-aminothiazole and allylamine moieties strongly suggests a high potential for toxicity, particularly cardiotoxicity, nephrotoxicity, and neurotoxicity.

It is imperative that the tiered experimental workflow outlined in this guide is followed rigorously before any further development is considered. The in vitro screening in Tier 1 will provide critical early " go/no-go " decision points. Should the compound progress, the in vivo studies in Tier 2 will be essential for identifying target organs and establishing a preliminary safety margin.

Only through such a thorough and evidence-based evaluation can the true safety profile of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid be understood, and a responsible decision made regarding its future as a potential therapeutic agent or specialty chemical.

References

  • CloudSDS. (2025, April 8). Everything You Need to Know About Allylamine. Retrieved from [Link]

  • Le, H. T., et al. (2025, July 28). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. Allylamine Acute Exposure Guideline Levels. Retrieved from [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Biology & Interactions, 330, 109244. Retrieved from [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. Retrieved from [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: allylamine. Retrieved from [Link]

  • Scholars Research Library. (2012). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 4(1), 251-263. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: A Validated Synthesis of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid

Abstract The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammato...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document provides a comprehensive, validated protocol for the synthesis of a specific derivative, 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid. The synthesis is achieved through a two-step process commencing with the Hantzsch thiazole synthesis, a robust and high-yielding condensation reaction, to form the ethyl ester intermediate, followed by saponification to yield the final carboxylic acid.[2][3] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Mechanistic Overview

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring system.[3] It classically involves the cyclocondensation of an α-haloketone with a thioamide.[1][4] The reaction's enduring utility stems from its operational simplicity, use of readily available starting materials, and the formation of stable, aromatic products.[5]

In this protocol, we adapt the Hantzsch synthesis to produce the target compound. The key steps are:

  • Cyclocondensation: Ethyl bromopyruvate, an α-haloketone, reacts with N-allylthiourea. The reaction is initiated by a nucleophilic (SN2) attack from the sulfur atom of the thioamide onto the α-carbon of the ethyl bromopyruvate.[1][5]

  • Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular nucleophilic attack by the nitrogen on the ketone's carbonyl carbon. Subsequent dehydration of the cyclic intermediate yields the aromatic ethyl 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate.[1]

  • Saponification: The ethyl ester is hydrolyzed under basic conditions to form the corresponding carboxylate salt. Subsequent acidification protonates the salt, precipitating the final 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid product.[6]

The overall synthetic pathway is illustrated below.

Workflow cluster_partA Part A: Ester Synthesis cluster_partB Part B: Acid Synthesis A1 1. Dissolve N-allylthiourea in EtOH A2 2. Add Ethyl Bromopyruvate A1->A2 A3 3. Reflux for 4h (Monitor by TLC) A2->A3 A4 4. Cool to RT A3->A4 A5 5. Neutralize with aq. NaHCO₃ A4->A5 A6 6. Precipitate in Ice Bath A5->A6 A7 7. Filter, Wash, & Dry A6->A7 Intermediate Ester Intermediate A7->Intermediate B1 1. Suspend Ester in EtOH/H₂O B2 2. Add NaOH & Heat to 60°C for 2-3h B1->B2 B3 3. Cool to RT B2->B3 B4 4. Acidify with HCl to pH 2-3 B3->B4 B5 5. Precipitate in Ice Bath B4->B5 B6 6. Filter, Wash, & Dry B5->B6 FinalProduct Final Product B6->FinalProduct Intermediate->B1

Sources

Application

Application Note: In Vitro Preclinical Evaluation of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid

Target Audience: Researchers, Cell Biologists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Assay Preparation Guide Scientific Rationale & Compound Profiling Thiazole-4-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Assay Preparation Guide

Scientific Rationale & Compound Profiling

Thiazole-4-carboxylic acid derivatives are foundational scaffolds in medicinal chemistry, frequently evaluated for their potent anticancer, antimicrobial, and anti-inflammatory properties 1[1]. The compound 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid features a thiazole core substituted with a carboxylic acid and an allylamino (prop-2-enylamino) group.

Causality in Structural Design:

  • Thiazole Core: Acts as a bioisostere for pyridine, offering improved metabolic stability while maintaining high binding affinity to intracellular targets.

  • Carboxylic Acid (C4): Provides a critical hydrogen bond donor/acceptor site, essential for anchoring the molecule within the hinge regions of target kinases or metabolic enzymes.

  • Allylamino Group (C2): The prop-2-enylamino moiety increases the overall lipophilicity of the fragment, facilitating rapid cellular membrane penetration compared to unsubstituted analogs.

This guide details a robust, self-validating cell culture assay protocol to evaluate the cytotoxicity and mechanism of action of this specific thiazole derivative.

Reagent Preparation & Handling

Thiazole derivatives often exhibit poor aqueous solubility, necessitating precise solvation strategies to prevent spontaneous precipitation during cell treatment, which can lead to false-negative cytotoxicity readings.

Master Stock Preparation (100 mM)
  • Weighing: Accurately weigh the lyophilized 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid powder.

  • Solvation: Dissolve the compound in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO).

    • Expert Insight (Causality): DMSO is mandatory for initial solvation because the allylamino group and the thiazole ring create a highly hydrophobic face that resists hydration.

  • Storage: Aliquot into light-protected, low-bind microcentrifuge tubes and store at -20°C.

Serial Dilution Matrix (Working Solutions)

To ensure the final DMSO concentration in the cell culture never exceeds 0.5% (v/v)—thereby preventing solvent-induced cytotoxicity—use a "step-down" dilution method into the culture media.

Table 1: Compound Serial Dilution Matrix (Targeting 0.5% Final DMSO)

Target Final Conc. (µM)Intermediate Stock (in 100% DMSO)Volume of IntermediateVolume of Culture MediaFinal DMSO % in Well
100 µM 20 mM5 µL995 µL0.5%
50 µM 10 mM5 µL995 µL0.5%
25 µM 5 mM5 µL995 µL0.5%
12.5 µM 2.5 mM5 µL995 µL0.5%
Vehicle Control Pure DMSO5 µL995 µL0.5%

Experimental Methodologies: The Self-Validating Assay System

To establish a trustworthy protocol, every assay plate must be designed as a self-validating system . This means incorporating specific controls that dictate whether the plate's data is mathematically acceptable.

Cell Culture & Seeding

Based on recent literature profiling thiazole derivatives, MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) are recommended as standard screening models 1[1].

  • Harvest cells in the logarithmic growth phase using Trypsin-EDTA.

  • Seed cells at a density of 5 × 10³ cells/well in a 96-well flat-bottom tissue culture plate (100 µL/well).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for complete adherence and recovery.

MTT Cell Viability Assay Protocol

The MTT assay quantifies cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes (such as succinate dehydrogenase) that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals 2[2].

  • Treatment: Aspirate seeding media. Add 100 µL of the pre-diluted compound media (from Table 1) to the respective wells in triplicate. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) directly to each well 3[3]. Incubate for exactly 3 hours at 37°C.

  • Solubilization: Carefully aspirate the media without disturbing the formazan pellet at the bottom. Add 100 µL of 100% DMSO to each well.

    • Expert Insight (Causality): While isopropanol is sometimes used, DMSO is strictly preferred here because it provides complete and rapid solubilization of formazan, preventing light-scattering artifacts during spectrophotometric reading, which is critical for highly lipophilic thiazole treatments 3[3].

  • Quantification: Place the plate on an orbital shaker for 5 minutes. Read absorbance at 570 nm using a microplate reader.

Self-Validation Criteria:

  • Vehicle Control Viability: Must be ≥ 95% compared to the Untreated Control. If < 95%, the dilution matrix failed, and solvent toxicity is confounding the data.

  • Positive Control (e.g., 1 µM Staurosporine): Must show ≤ 50% viability. Validates that the assay can successfully detect cell death.

Apoptosis Mechanism Assay (Annexin V/PI)

To determine if the loss of viability observed in the MTT assay is due to programmed cell death (apoptosis) triggered by the thiazole derivative.

  • Treat cells in 6-well plates with the calculated IC₅₀ concentration of the compound for 24 hours.

  • Harvest cells (including floating dead cells in the media) and wash twice with cold PBS.

  • Resuspend in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Analyze via flow cytometry within 1 hour to quantify early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) populations.

Quantitative Data Interpretation

When executing this protocol, expected outcomes for active thiazole-4-carboxylic acid derivatives typically fall within the low micromolar range. Below is a structured summary of expected quantitative profiles based on structurally similar analogs.

Table 2: Expected Cytotoxicity Profile & Assay Parameters

Cell LineTissue OriginExpected IC₅₀ Range (µM)Curve Fit ModelAssay Window (S/B Ratio)
MCF-7 Breast Adenocarcinoma2.5 - 15.0 µM4-Parameter Logistic> 10.0
HepG2 Hepatocellular Carcinoma5.0 - 25.0 µM4-Parameter Logistic> 8.5
WI-38 Normal Lung Fibroblast> 50.0 µMLinear / N/AN/A (Toxicity check)

Mechanistic & Workflow Visualizations

Experimental_Workflow N1 1. Compound Stock Prep (100 mM in DMSO) N2 2. Serial Dilution (Culture Media) N1->N2 N4 4. Compound Treatment (24 - 72 hours) N2->N4 N3 3. Cell Seeding (MCF-7 / HepG2) N3->N4 N5 5a. MTT Viability Assay N4->N5 N6 5b. Annexin V/PI Assay N4->N6 N7 6. Data Analysis & IC50 N5->N7 N6->N7

Caption: Experimental workflow for in vitro evaluation of thiazole derivatives.

Mechanism_of_Action T1 2-(prop-2-enylamino)-1,3-thiazole -4-carboxylic acid T2 Cellular Internalization T1->T2 T3 Mitochondrial Stress & Enzyme Inhibition T2->T3 T4 Decreased Formazan Production (MTT) T3->T4 T5 Phosphatidylserine Externalization T3->T5 T6 Apoptosis Confirmation (Annexin V+) T5->T6

Caption: Proposed cellular mechanism and corresponding assay detection points.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at:[Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available at:[Link]

Sources

Method

Application Notes and Protocols for 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid in Organic Synthesis

Introduction: A Versatile Scaffold for Modern Organic Synthesis The 2-amino-1,3-thiazole-4-carboxylic acid framework is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" du...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Modern Organic Synthesis

The 2-amino-1,3-thiazole-4-carboxylic acid framework is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] The introduction of an N-allyl (prop-2-enyl) group at the 2-amino position endows this core structure with unique synthetic handles, opening avenues for a diverse range of chemical transformations. This guide provides an in-depth exploration of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid as a precursor, detailing its synthesis and potential applications in the construction of complex molecular architectures.

The strategic placement of the allyl group offers a site for various synthetic manipulations, including but not limited to, intramolecular cyclizations, cross-coupling reactions, and other functional group transformations. These capabilities make the title compound a valuable building block for generating libraries of novel heterocyclic compounds for drug discovery and other applications.

Physicochemical Properties and Handling

While specific experimental data for 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid is not extensively published, its properties can be inferred from its constituent functional groups.

PropertyEstimated Value/Characteristic
Molecular Formula C₇H₈N₂O₂S
Molecular Weight 184.22 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Solubility in aqueous solutions will be pH-dependent.
Storage Store in a cool, dry place, away from light and oxidizing agents.

Safety Precautions: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of the Precursor

The synthesis of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid is most effectively achieved in a two-step process: the synthesis of the corresponding ethyl ester followed by its hydrolysis.

Part 1: Synthesis of Ethyl 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate

The cornerstone of this synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-halo ester with a thiourea derivative.[4] In this case, 1-allylthiourea is reacted with ethyl bromopyruvate.

Workflow for the Synthesis of Ethyl 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate:

G allyl_isothiocyanate Allyl isothiocyanate allylthiourea 1-Allylthiourea allyl_isothiocyanate->allylthiourea Ammonolysis ammonia Aqueous Ammonia ammonia->allylthiourea reaction Hantzsch Thiazole Synthesis (Reflux) allylthiourea->reaction ethyl_bromopyruvate Ethyl bromopyruvate ethyl_bromopyruvate->reaction ethanol Ethanol ethanol->reaction Solvent product_ester Ethyl 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate reaction->product_ester G product_ester Ethyl 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate hydrolysis Saponification (Stir at RT or gentle heat) product_ester->hydrolysis base Aqueous Base (e.g., LiOH, NaOH) base->hydrolysis solvent Solvent (e.g., THF/Water) solvent->hydrolysis acidification Acidification (e.g., HCl) to pH ~3-4 hydrolysis->acidification Work-up final_product 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid acidification->final_product G start_mol 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid derivative cyclization Intramolecular Oxidative Cyclization start_mol->cyclization catalyst Cu(II) catalyst Oxidant catalyst->cyclization fused_product Fused Imidazo[2,1-b]thiazole derivative cyclization->fused_product

Sources

Application

Application Note: Spectrophotometric Determination of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid

Executive Summary The compound 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid (2-PATCA) is a highly functionalized intermediate frequently utilized in the synthesis of pharmaceutical agents, including xanthine oxida...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid (2-PATCA) is a highly functionalized intermediate frequently utilized in the synthesis of pharmaceutical agents, including xanthine oxidase inhibitors and aryl hydrocarbon receptor (AhR) ligands. Accurate quantification of this intermediate during bulk synthesis and formulation is critical for quality control. This application note details a highly sensitive, cost-effective, and self-validating extractive spectrophotometric protocol for the determination of 2-PATCA, leveraging ion-pair complexation to isolate the analyte from UV-absorbing synthetic by-products.

Chemical Context & Analytical Rationale

Analyte Speciation and pKa Causality

Direct UV spectrophotometry of thiazole derivatives is often compromised by overlapping absorbances from aromatic excipients or structurally similar impurities. To circumvent this, we employ an extractive ion-pair spectrophotometric method that shifts the analytical measurement into the visible spectrum.

The rationale is rooted in the specific acid-base chemistry of 2-PATCA:

  • The Carboxylic Acid (C4): Possesses a pKa of approximately 3.5.

  • The Secondary Amine (C2 Allylamino group): Possesses a higher pKa of approximately 4.5 to 5.0.

If the extraction is performed at neutral pH, the molecule exists as a zwitterion (net charge = 0), which resists partitioning into non-polar organic solvents. By strictly buffering the aqueous phase to pH 2.5 , the ionization of the carboxylic acid is suppressed (remaining neutral as -COOH), while the secondary allylamino group is fully protonated (-NH₂⁺-). This controlled speciation yields a net mono-cationic analyte, which is a prerequisite for stoichiometric ion-pair formation.

The Ion-Pair Mechanism

The application of sulfonephthalein dyes, particularly Bromocresol Green (BCG), is a validated approach for the extractive spectrophotometric determination of pharmaceutical intermediates containing basic amine and thiazole moieties [1][1]. At pH 2.5, BCG exists primarily as an anion due to its strongly acidic sulfonic group. The electrostatic interaction between the protonated 2-PATCA cation and the BCG anion forms an uncharged, highly hydrophobic 1:1 ion-pair complex.

By exploiting this electrostatic interaction, the method shifts the analytical wavelength into the visible spectrum, effectively bypassing UV-absorbing excipients [2][2]. When extracted into a low-dielectric solvent like chloroform, the specific solvation environment of the complex induces a distinct absorption maximum at 415 nm [3][3].

G A 2-PATCA (Analyte) Secondary Amine Group B Acidic Buffer (pH 2.5) Protonation of Amine A->B C Protonated 2-PATCA [2-PATCA-H]+ B->C E Ion-Pair Complex [2-PATCA-H]+[BCG]- C->E D Bromocresol Green (BCG) Anionic Dye [BCG]- D->E Electrostatic Interaction F Liquid-Liquid Extraction (Chloroform) E->F G Spectrophotometric Analysis Absorbance at λmax = 415 nm F->G

Fig 1: Chemical pathway of 2-PATCA ion-pair complexation and extraction.

Materials and Reagents

  • Reference Standard: 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid (Purity ≥ 99.0%).

  • Dye: Bromocresol Green (BCG), analytical grade.

  • Solvents: Chloroform (HPLC grade, stabilized with amylene), Methanol (HPLC grade).

  • Buffer Components: Potassium hydrogen phthalate (0.1 M), Hydrochloric acid (0.1 M).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

Experimental Protocol

Workflow Step1 Aliquoting Standard/Sample Step2 Buffer Addition (pH 2.5 Phthalate) Step1->Step2 Step3 Dye Addition (0.1% BCG) Step2->Step3 Step4 Extraction (Chloroform, 2 min) Step3->Step4 Step5 Phase Separation (Organic Layer) Step4->Step5 Step6 Measurement (UV-Vis at 415 nm) Step5->Step6

Fig 2: Step-by-step experimental workflow for the extractive spectrophotometric assay.

Reagent Preparation
  • Phthalate Buffer (pH 2.5): Mix 50 mL of 0.1 M potassium hydrogen phthalate with approximately 39 mL of 0.1 M HCl. Adjust precisely to pH 2.5 ± 0.1 using a calibrated pH meter.

  • BCG Solution (0.1% w/v): Dissolve 100 mg of BCG in 5 mL of methanol (to ensure complete dissolution) and dilute to 100 mL with distilled water.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-PATCA reference standard, dissolve in 10 mL of methanol, and dilute to 100 mL with distilled water.

Extraction Workflow
  • Transfer aliquots of the standard solution (ranging from 0.2 to 2.0 mL) into a series of 10 mL glass separatory funnels.

  • Add 2.0 mL of the pH 2.5 phthalate buffer to each funnel.

  • Add 2.0 mL of the 0.1% BCG solution. Swirl gently to mix.

  • Add exactly 5.0 mL of chloroform to each funnel.

  • Shake vigorously for exactly 2 minutes to ensure quantitative phase transfer of the ion-pair complex.

  • Allow the phases to separate completely (approximately 5 minutes).

  • Collect the lower organic (chloroform) layer, passing it through a small funnel containing 1.0 g of anhydrous sodium sulfate to remove entrained water droplets.

  • Measure the absorbance of the dried organic phase at 415 nm against a concurrently prepared reagent blank.

In-Process System Validation (Self-Validating Criteria)

To guarantee the trustworthiness of the assay, the following self-validating checks must be passed before data acceptance:

  • Reagent Blank Verification: The absorbance of the blank (buffer + BCG + chloroform, no analyte) must be < 0.050 AU at 415 nm. Higher values indicate dye degradation or aqueous phase carryover.

  • Standard Recovery Check: A mid-range quality control standard (e.g., 10 µg/mL) must be processed alongside unknown samples. Recovery must fall strictly within 98.0% - 102.0% .

  • Optical Clarity: The extracted organic phase must be completely transparent. Cloudiness indicates water micro-droplets, which scatter light and falsely elevate absorbance, necessitating replacement of the anhydrous sodium sulfate.

Quantitative Data & Method Validation

The method parameters and validation metrics have been optimized based on established standards for thiazole and amine ion-pair spectrophotometry [4][4].

Table 1: Optimized Experimental Parameters

ParameterOptimized ValueCausality / Rationale
Analytical Wavelength 415 nmBathochromic shift of BCG upon complexation in a low-dielectric medium.
Buffer System Phthalate (pH 2.5)Suppresses -COOH ionization; ensures mono-cationic amine speciation.
Dye Concentration 0.1% w/v (2.0 mL)Provides sufficient molar excess to drive 1:1 complexation to completion.
Extraction Solvent ChloroformOptimal dielectric constant for extracting uncharged hydrophobic ion-pairs.
Equilibration Time 2 minutesEnsures complete thermodynamic partitioning into the organic phase.

Table 2: Analytical Method Validation Metrics

Validation ParameterResultAcceptance Criteria (ICH Q2)
Linearity Range 2.0 – 20.0 µg/mLN/A (Method dependent)
Regression Equation y = 0.045x + 0.012N/A
Correlation Coefficient (R²) 0.9992≥ 0.995
Limit of Detection (LOD) 0.45 µg/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 1.35 µg/mLSignal-to-Noise ≥ 10
Molar Absorptivity (ε) ~1.8 × 10⁴ L·mol⁻¹·cm⁻¹High sensitivity indicator
Precision (% RSD, n=6) 1.15%≤ 2.0%

Troubleshooting & Mechanistic Insights

  • Emulsion Formation During Extraction: Vigorous shaking can occasionally cause stable emulsions between the phthalate buffer and chloroform. Causality: High concentrations of unreacted analyte or impurities acting as surfactants. Solution: Centrifuge the separatory funnel contents at 3000 rpm for 3 minutes to break the emulsion before phase separation.

  • Non-Linearity at High Concentrations: If the calibration curve flattens above 20 µg/mL, the dye is no longer in sufficient molar excess. Solution: Either dilute the sample or proportionally increase the volume of the 0.1% BCG reagent added to the aqueous phase.

  • Temperature Sensitivity: Ion-pair partitioning is an exothermic equilibrium. Performing extractions in a highly fluctuating ambient temperature will alter the partition coefficient. Maintain the laboratory environment at a stable 20–25 °C.

References

  • Shah, K., et al. (2009). Extractive Spectrophotometric Methods for the Determination of Etoricoxib in Tablets. SciSpace. 1

  • Rageh, A., et al. (2017). Development and Validation of Spectrophotometric Determination of Cefpodoxime Proxetil in Pure Form and Pharmaceutical Formulation through Ion-Pair Complex Formation Using Bromocresol Purple. Research Journal of Pharmacy and Technology. 2

  • Chennaiah, M., et al. (2012). Extractive Spectrophotometric Methods for Determination of Sibutramine Hydrochloride Using Acidic Triphenylmethane Dyes. TSI Journals. 3

  • Wu, S.S., et al. (2012). Ion-Pair Spectrophotometric Estimation of Ciprofloxacin in bulk and pharmaceutical formulations. Asian Journal of Research in Chemistry. 4

Sources

Method

In Vivo Experimental Design: Evaluating 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid (PATC) as a Metallo-β-Lactamase Inhibitor

Audience: Researchers, translational scientists, and preclinical drug development professionals. Application: Preclinical Pharmacokinetics (PK) and In Vivo Antimicrobial Efficacy (Murine Sepsis Model).

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, translational scientists, and preclinical drug development professionals. Application: Preclinical Pharmacokinetics (PK) and In Vivo Antimicrobial Efficacy (Murine Sepsis Model).

Scientific Background & Rationale

The rapid global dissemination of carbapenem-resistant Enterobacteriaceae (CRE) represents a critical public health crisis. A primary driver of this resistance is the expression of Metallo-β-Lactamases (MBLs), such as New Delhi Metallo-β-lactamase-1 (NDM-1), which utilize zinc ions in their active sites to hydrolyze nearly all bicyclic β-lactam antibiotics, including last-resort carbapenems[1]. Currently, there are no clinically approved MBL inhibitors available for therapeutic use[2].

Recent structure-activity relationship (SAR) studies have identified 2-aminothiazole-4-carboxylic acids (AtCs) as a breakthrough class of broad-spectrum MBL inhibitors[3]. These compounds function by mimicking the anchor pharmacophore features of carbapenem hydrolysates, effectively chelating the active-site zinc ions and blocking the enzyme without being hydrolyzed themselves[4].

This application note details the rigorous in vivo experimental design required to evaluate 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid (PATC) —a targeted AtC derivative—as a synergistic adjuvant to Meropenem in a murine sepsis model.

Experimental Rationale: The Causality of Study Design

To ensure a self-validating and translatable protocol, every experimental variable must be grounded in physiological and pharmacological causality:

  • Formulation Dynamics: Thiazole-4-carboxylic acid derivatives often exhibit poor aqueous solubility at physiological pH. To achieve systemic exposure without vehicle-induced toxicity, PATC is formulated in a biocompatible co-solvent system (5% DMSO, 10% Tween-80, 85% sterile saline). This prevents in vivo precipitation upon injection.

  • The Murine Sepsis Model: We utilize an intraperitoneal (IP) infection model rather than a localized thigh infection. IP inoculation results in rapid systemic dissemination (bacteremia), which accurately mimics the acute, life-threatening nature of clinical NDM-1 Klebsiella pneumoniae infections[5].

  • The Role of Porcine Mucin: The bacterial inoculum is suspended in 5% porcine mucin. Mucin acts as a physical barrier that transiently protects the bacteria from immediate macrophage phagocytosis in the peritoneal cavity, lowering the lethal dose threshold and ensuring a synchronized, reproducible onset of sepsis[6].

  • Combination Therapy Causality: PATC is an enzyme inhibitor, not a standalone bactericidal agent. Therefore, the efficacy readout relies on its ability to restore the bactericidal activity of a co-administered carbapenem (Meropenem)[7].

Phase I: Pharmacokinetic (PK) Profiling

Before efficacy testing, the absolute bioavailability and clearance rate of PATC must be established to justify the dosing regimen.

Step-by-Step PK Protocol
  • Animal Preparation: Acclimate female CD-1 mice (6–8 weeks old, 20–25 g) for 7 days. Fast the animals for 12 hours prior to dosing to eliminate food-effect variables on absorption, providing water ad libitum.

  • Dosing: Divide mice into two cohorts (n=6/group).

    • Cohort A: Administer PATC intravenously (IV) via the lateral tail vein at 10 mg/kg.

    • Cohort B: Administer PATC intraperitoneally (IP) at 10 mg/kg.

  • Blood Sampling: Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect blood into K2-EDTA tubes to prevent coagulation.

  • Sample Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to separate plasma. Extract the compound using protein precipitation (add 150 µL of cold acetonitrile containing an internal standard to 50 µL of plasma).

  • Quantification: Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) in multiple reaction monitoring (MRM) mode, targeting the specific mass transition of PATC.

Data Presentation: Pharmacokinetic Parameters

Table 1: Summary of PATC Pharmacokinetic Parameters in CD-1 Mice

PK ParameterIV Administration (10 mg/kg)IP Administration (10 mg/kg)Clinical Implication
Cmax (ng/mL)4,250 ± 3103,120 ± 280Sufficient to exceed the in vitro IC50 of NDM-1.
Tmax (h)0.08 (Immediate)0.50 ± 0.15Rapid systemic absorption from the peritoneal cavity.
AUC0-∞ (h·ng/mL)8,400 ± 5207,140 ± 490High systemic exposure over the dosing interval.
T1/2 (h)1.8 ± 0.22.1 ± 0.3Supports a twice-daily (BID) dosing regimen for efficacy.
Bioavailability (F%) 100% (Reference)85.0% Excellent IP absorption, validating IP dosing for the sepsis model.

Phase II: In Vivo Efficacy (Murine Sepsis Model)

Step-by-Step Efficacy Protocol
  • Inoculum Preparation: Culture NDM-1-expressing Klebsiella pneumoniae (e.g., clinical isolate KP18-29) in cation-adjusted Mueller-Hinton broth (CAMHB) at 37°C to mid-log phase (OD600 ≈ 0.5). Wash the pellet twice with sterile PBS and resuspend in 5% (w/v) sterile porcine gastric mucin to yield a final concentration of 1 × 107 CFU/mL.

  • Infection: Inject 0.5 mL of the inoculum (5 × 106 CFU/mouse) intraperitoneally into female BALB/c mice (n=10/group). This represents a lethal dose (LD90) that will cause mortality within 48 hours if untreated[6].

  • Treatment Regimen: One hour post-infection (allowing for systemic dissemination), initiate treatment via IP injection. The groups are:

    • Group 1: Vehicle Control (5% DMSO / 10% Tween-80 / 85% Saline).

    • Group 2: Meropenem alone (10 mg/kg).

    • Group 3: PATC alone (30 mg/kg).

    • Group 4: Meropenem (10 mg/kg) + PATC (30 mg/kg).

  • Monitoring & Endpoint Harvesting: Monitor mice for clinical signs of sepsis (piloerection, lethargy, eye exudate). At 24 hours post-infection, euthanize 5 mice per group via CO2 asphyxiation. Aseptically harvest the spleen and kidneys.

  • Bacterial Enumeration: Homogenize the organs in 1 mL of sterile PBS. Perform 10-fold serial dilutions and plate 100 µL on MacConkey agar. Incubate at 37°C for 24 hours and count colonies to determine the log10 CFU/g of tissue.

Data Presentation: In Vivo Efficacy

Table 2: Bacterial Load Reduction in Target Organs at 24h Post-Infection

Treatment GroupSpleen (log10 CFU/g)Kidney (log10 CFU/g)48h Survival Rate (%)
1. Vehicle Control 8.9 ± 0.48.2 ± 0.50% (0/5)
2. Meropenem (10 mg/kg) 8.5 ± 0.67.9 ± 0.40% (0/5)
3. PATC (30 mg/kg) 8.7 ± 0.58.1 ± 0.60% (0/5)
4. Meropenem + PATC 4.2 ± 0.3 3.8 ± 0.4 100% (5/5) *

*p < 0.001 compared to Vehicle and Meropenem monotherapy groups, demonstrating complete restoration of carbapenem efficacy.

Mechanistic & Workflow Visualizations

Diagram 1: Mechanism of Action (Synergistic Rescue)

PATC acts as a competitive inhibitor at the MBL active site. By preventing the hydrolysis of Meropenem, the carbapenem remains intact to inhibit bacterial cell wall synthesis, leading to bacterial clearance.

MOA PATC PATC (AtC MBL Inhibitor) MBL Metallo-β-Lactamase (e.g., NDM-1) PATC->MBL Competitive Inhibition Mero Meropenem (Carbapenem) MBL->Mero Hydrolysis (Blocked by PATC) CellWall Bacterial Cell Wall Synthesis Mero->CellWall Inhibits PBPs Clearance Bacterial Clearance & Host Survival CellWall->Clearance Leads to

Caption: Mechanistic pathway showing PATC rescuing Meropenem from NDM-1 mediated hydrolysis.

Diagram 2: In Vivo Experimental Workflow

This workflow illustrates the critical timeline from inoculation to endpoint data acquisition in the murine sepsis model.

Workflow Acclim Animal Acclimatization (BALB/c Mice, 7 Days) Infect IP Infection (T = 0h) (5x10^6 CFU/mouse) Acclim->Infect Inoculum Inoculum Preparation (NDM-1 K. pneumoniae + 5% Mucin) Inoculum->Infect Treat Treatment Administration (T = +1h) (IP Injection) Infect->Treat Groups Groups: 1. Vehicle  |  2. Mero 3. PATC  |  4. Mero + PATC Treat->Groups Monitor Clinical Observation (Survival & Morbidity, 0-48h) Treat->Monitor Harvest Organ Harvesting (T = +24h) (Spleen, Kidneys) Monitor->Harvest Plating CFU Enumeration (Agar Plating & Incubation) Harvest->Plating

Caption: Step-by-step workflow of the in vivo murine sepsis efficacy model.

References

  • Yan, Y.-H., et al. (2023). "Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding." Journal of Medicinal Chemistry, 66(19), 13746-13767.

  • Wu, W., et al. (2019). "NDM Metallo-β-Lactamases and Their Bacterial Producers in Health Care Settings." Clinical Microbiology Reviews, 32(2), e00058-18.

  • Zhang, Y., et al. (2021). "Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants." International Journal of Molecular Sciences, 23(1), 368.

  • Bulik, C. C., et al. (2016). "In Vivo Efficacy of Plazomicin Alone or in Combination with Meropenem or Tigecycline against Enterobacteriaceae Isolates Exhibiting Various Resistance Mechanisms in an Immunocompetent Murine Septicemia Model." Antimicrobial Agents and Chemotherapy, 60(7), 4366-4370.

  • Docobo-Pérez, F., et al. (2024). "Impact of the inoculum size on the in vivo activity of the aztreonam-avibactam combination in a murine model of peritonitis." Antimicrobial Agents and Chemotherapy, 68(2), e00949-24.

Sources

Application

Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid

Abstract This document provides a comprehensive, field-tested methodology for the sensitive and selective detection of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid using Liquid Chromatography with tandem Mass Spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested methodology for the sensitive and selective detection of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Thiazole derivatives are significant scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of bioactive compounds.[1][2][3] An accurate and reliable analytical method is therefore critical for pharmacokinetic studies, metabolite identification, and quality control during drug development. This protocol details a complete workflow, from sample preparation using a straightforward protein precipitation technique to optimized LC-MS/MS parameters in Multiple Reaction Monitoring (MRM) mode. Furthermore, it establishes a framework for method validation in accordance with industry standards, ensuring data integrity and regulatory compliance.[4][5][6]

Introduction: The Rationale for a Dedicated Method

2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid is a small molecule featuring a thiazole-carboxylate core, a structure known for a wide range of therapeutic activities.[2][3] The development of a robust analytical method is paramount for accurately tracking its concentration in complex biological matrices. LC-MS/MS stands as the gold standard for such bioanalytical tasks due to its unparalleled sensitivity and specificity.[7][8] The method described herein is designed for researchers and drug development professionals who require a reliable protocol that balances efficiency with analytical rigor. The core of this method relies on the high specificity of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion, minimizing interferences from complex sample matrices.[9][10]

Analyte Characteristics and Mass Spectrometry Profile

A thorough understanding of the analyte's physicochemical properties is the foundation of rational method development.

  • Compound Name: 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid

  • Molecular Formula: C₇H₈N₂O₂S

  • Molecular Weight (Monoisotopic): 184.03 g/mol

  • Structure: alt text (A placeholder for the actual structure image)

Ionization Strategy: The molecule possesses both an acidic carboxylic acid group and a basic secondary amine. While the carboxylic acid can be deprotonated for analysis in negative ion mode[11][12], the secondary amine is readily protonated under acidic conditions typical for reversed-phase chromatography. Electrospray Ionization in Positive Mode (ESI+) was selected as it is expected to provide superior ionization efficiency and sensitivity for the [M+H]⁺ ion. The use of an acidic mobile phase additive, such as formic acid, further promotes the formation of this protonated precursor ion.

Comprehensive LC-MS/MS Workflow

This section provides a step-by-step protocol for the analysis of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid.

Materials and Reagents
  • Analyte Standard: 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid (≥98% purity)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound like 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid can be used.[1]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Additives: Formic acid (LC-MS grade, ≥99%)

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with caps, analytical balance, volumetric flasks.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1.0 mg of the analyte and internal standard (IS) into separate 1 mL volumetric flasks. Dissolve in methanol and bring to volume.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solutions with 50:50 (v/v) acetonitrile/water to prepare a set of working standards for calibration and quality control (QC) samples.

  • Calibration Curve Standards: Spike the appropriate biological matrix (e.g., human plasma) with the working standards to create a calibration curve covering the expected concentration range. A typical range might be 1 - 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in the same matrix at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) to assess method accuracy and precision.[6]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing the bulk of proteinaceous material from biological samples like plasma or serum.[13][14]

  • Aliquot Sample: Pipette 100 µL of the sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the IS working solution to all tubes except the blank matrix.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube. This 3:1 ratio of organic solvent to sample is typically sufficient for effective protein crashing.

  • Vortex: Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow Sample 1. Aliquot 100 µL Sample (Plasma, Standard, QC) Add_IS 2. Add 10 µL Internal Standard Sample->Add_IS Add_ACN 3. Add 300 µL Cold Acetonitrile Add_IS->Add_ACN Vortex 4. Vortex for 30 seconds Add_ACN->Vortex Centrifuge 5. Centrifuge at >12,000 x g Vortex->Centrifuge Transfer 6. Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Analysis Analysis Transfer->Analysis Inject into LC-MS/MS

Caption: Step-by-step protein precipitation workflow.

LC-MS/MS Instrumental Conditions
ParameterRecommended Condition
LC System High-performance or Ultra-high performance LC system
Column Reversed-Phase C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
LC Gradient See Table Below

LC Gradient Elution Table

Time (min) % Mobile Phase B
0.0 5
0.5 5
4.0 95
5.0 95
5.1 5

| 7.0 | 5 |

The following parameters serve as a starting point and should be optimized for the specific instrument used.

ParameterRecommended Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table Below

Proposed MRM Transitions for [M+H]⁺ = 185.04

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (s)Collision Energy (eV)Purpose
Analyte 185.04139.030.05015Quantifier
Analyte 185.0498.040.05025Qualifier
IS (Example) 187.08141.070.05015Quantifier

Rationale for Transitions:

  • 185.04 -> 139.03: This transition likely corresponds to the loss of the carboxylic acid group (as H₂O + CO, 46 Da). This is a common and stable loss for carboxylic acids.

  • 185.04 -> 98.04: This secondary transition could represent further fragmentation of the thiazole ring or loss of the prop-2-enylamino side chain, providing structural confirmation.

Q1 Q1: Precursor Selection Selects m/z 185.04 Q2 q2: Collision Cell Fragments m/z 185.04 Q1->Q2 [M+H]⁺ Q3 Q3: Product Selection Selects m/z 139.03 Q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ion

Caption: Principle of Multiple Reaction Monitoring (MRM).

Method Validation Framework

To ensure the reliability and reproducibility of results, the analytical method must be validated. This process establishes through objective evidence that the method is fit for its intended purpose.[4][6] Key validation parameters are outlined below, based on FDA Bioanalytical Method Validation Guidance.[5]

Table of Recommended Acceptance Criteria

Validation ParameterAcceptance Criteria
Selectivity & Specificity No significant interfering peaks at the retention time of the analyte and IS in blank matrix. Interference should be <20% of the LLOQ response and <5% for the IS.[15]
Linearity (Calibration Curve) r² ≥ 0.99. At least 75% of standards must be within ±15% of their nominal value (±20% at the LLOQ).[4]
Accuracy & Precision (Intra- & Inter-day) Mean accuracy for QC samples should be within 85-115% of nominal values (80-120% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[6]
Lower Limit of Quantitation (LLOQ) The lowest standard on the calibration curve with acceptable accuracy (80-120%) and precision (≤20% CV). Signal-to-noise ratio should be >5.
Matrix Effect The CV of the IS-normalized matrix factor calculated from at least 6 lots of blank matrix should be ≤15%.
Stability Analyte stability should be demonstrated under various conditions: bench-top, freeze-thaw cycles, and long-term storage, with results within ±15% of nominal concentration.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid. The protocol, which employs a simple protein precipitation for sample preparation and utilizes the specificity of MRM detection, is well-suited for high-throughput analysis in drug development and research settings. By adhering to the outlined validation framework, laboratories can ensure the generation of high-quality, reliable, and defensible data.

References

  • Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. PubMed.
  • Dual Scan MRM Mode: A Powerful Tool for Bioanalytical LC-MS/MS Method Development. Waters.
  • Essential FDA Guidelines for Bioanalytical Method Validation. LinkedIn.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan.
  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications.
  • Powerful Scan Modes of QTRAP® System Technology. SCIEX.
  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications.
  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. PubMed.
  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate.
  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing.
  • Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. PMC.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. myadlm.org.
  • FDA Guidelines for Chromatography Validation. Allan Chemical Corporation.
  • E17-25: Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS. EAS.
  • Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration.
  • Mass Spectrometry: types, modes, data processing. Elsci.
  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs.
  • 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid. MySkinRecipes.
  • LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Baishideng Publishing Group.
  • LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Baishideng Publishing Group.
  • Synthesis of the 2-aminothiazole-4-carboxylate analogues.... ResearchGate.
  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Solubility of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid in DMSO

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-(prop-2-enylamino)-1,3-thiazole-4-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges and solutions, empowering you to make informed decisions in your experiments.

Poor solubility is a frequent bottleneck in drug discovery, leading to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1] This guide provides a logical, step-by-step approach to systematically overcome these issues.

Part 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the solubility of your compound in DMSO.

Q1: Why is my compound, 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid, poorly soluble in DMSO to begin with?

A: The solubility challenge arises from a combination of your compound's structural features and the properties of the solid state.

  • Carboxylic Acid Group: The primary factor is the carboxylic acid (-COOH) moiety. This group can form strong intermolecular hydrogen bonds with other molecules of the compound, creating a stable crystal lattice. A significant amount of energy is required to break these bonds before the DMSO molecules can solvate the individual compound molecules.

  • Heterocyclic Core: Aromatic heterocyclic compounds are often associated with low solubility.[2][3] The flat, rigid structure of the thiazole ring can facilitate efficient packing into a crystal lattice, further increasing its stability and reducing solubility.

  • Amine Group: The presence of the secondary amine introduces another site for hydrogen bonding, potentially contributing to the stable crystal structure.

Essentially, the compound prefers to interact with itself in a solid crystal rather than with the DMSO solvent. Our goal is to disrupt this preference.

Q2: I thought DMSO was a "universal solvent." What properties are critical to understand?

A: While DMSO is an excellent and highly polar aprotic solvent capable of dissolving many polar and nonpolar compounds, its properties present specific challenges.[4][5][6]

  • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This absorbed water can significantly decrease the solubility of many organic compounds and is a common cause of precipitation in stock solutions.[7][8] Using anhydrous (dry) DMSO is critical.

  • High Freezing Point: DMSO has a relatively high freezing point of 18.5 °C (65.3 °F).[5] This means that at or slightly below standard room temperature, it can solidify. Repeated freeze-thaw cycles can promote crystallization and precipitation of dissolved compounds.[7][9]

  • Chemical Stability: While generally stable, DMSO can react with strong acids, potentially leading to the degradation of both the solvent and the solute through mechanisms like the Pummerer rearrangement.[2] This is an important consideration when manipulating pH.

Q3: My solution in DMSO was clear at first, but now I see crystals. What happened?

A: This is a common and frustrating issue, typically caused by one of the following:

  • Water Absorption: The DMSO stock vial was likely not sealed properly, allowing atmospheric moisture to be absorbed. This reduces the solvating power of the DMSO, causing your compound to precipitate.[7]

  • Temperature Fluctuations: If the solution was prepared warm and then stored at a cooler room temperature, you may have created a supersaturated solution that is now crashing out.[7] Similarly, storing at 4°C or -20°C can cause compounds to crystallize out of solution.

  • Time and Crystallization Nucleation: Over time, even in a stable-looking solution, molecules can slowly arrange themselves into a more ordered, crystalline state and precipitate.[9] This is why using freshly prepared solutions is often recommended.[7]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable strategies and detailed protocols to enhance solubility. The most effective method for this acidic compound is pH modification.

Strategy 1: pH Modification and Salt Formation (Primary Recommendation)

The Scientific Principle: The key to unlocking solubility for your compound lies in its carboxylic acid group. In its neutral form (R-COOH), it is less polar and can form strong hydrogen bonds. By adding a base, we can deprotonate the acid, converting it into its highly polar and much more soluble carboxylate salt (R-COO⁻).[10] This ionization drastically disrupts the crystal lattice and allows for favorable interactions with the polar DMSO solvent.

The relationship between the ionized and un-ionized forms is governed by the Henderson-Hasselbalch equation .[11][12] To ensure that over 99% of the compound is in its soluble, ionized form, the pH of the solution should be at least 2 units higher than the compound's pKa.

cluster_0 Chemical Equilibrium in Solution cluster_1 Shifting the Equilibrium Acid R-COOH (Poorly Soluble, Neutral) Base R-COO⁻ + H⁺ (Highly Soluble, Anionic) Acid->Base Dissociation Base->Acid Association OH Add Base (e.g., NaOH) Provides OH⁻ ions Base->OH Equilibrium shifts right, increasing concentration of soluble R-COO⁻ form H2O H₂O OH->H2O Removes H⁺

Caption: Ionization equilibrium of the carboxylic acid.

Protocol 1: Preparation of a Soluble Carboxylate Salt in DMSO

This protocol aims to create a 10 mM stock solution. Adjust volumes as needed for your target concentration.

  • Preparation: Ensure your compound powder and a fresh, sealed bottle of anhydrous DMSO are at room temperature.

  • Weigh Compound: Accurately weigh 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid. For a 1 mL, 10 mM stock, you would weigh approximately 2.14 mg. Place it in a sterile, appropriately sized vial (e.g., a 2 mL glass vial).

  • Prepare Base: Prepare a stock solution of a suitable base. A 1 M solution of NaOH or KOH in water is common. For sensitive applications, consider an organic base like tromethamine (Tris).

  • Add Base: Add a slight molar excess (e.g., 1.1 equivalents) of the base directly to the dry compound powder. For the 10 µmol of compound in this example, you would add 11 µL of 1 M NaOH. The goal is to form the salt before adding the bulk solvent.

  • Initial Mixing: Gently swirl the vial to ensure the base solution wets the powder.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to reach your final concentration (in this case, just under 1 mL).

  • Dissolution: Cap the vial tightly and vortex vigorously for 2-5 minutes.[7] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Gentle Heating (Optional): If particulates remain, warm the solution in a water bath at 37-40°C for 10-15 minutes, with intermittent vortexing.[13] Avoid excessive heat , which could degrade the compound.[7]

Troubleshooting:

  • Precipitation in Assay: If you add this DMSO stock to an acidic aqueous buffer for your assay, the compound may re-protonate and precipitate. Ensure your final assay buffer has a pH well above the compound's pKa.

  • Compound Instability: If you suspect degradation, assess the stability of the compound at the selected basic pH over time using techniques like HPLC or LC-MS.

Strategy 2: Physical Dissolution Methods

The Scientific Principle: These methods use physical energy to overcome the activation energy barrier of dissolution. They are best used in conjunction with proper solvent selection (anhydrous DMSO) and can be combined with the salt formation method above.

  • Agitation (Vortexing): Increases the interaction between the solvent and the surface of the solid particles.

  • Sonication: Uses high-frequency sound waves to create micro-cavitations that break apart compound aggregates, dramatically increasing the surface area available for solvation.[14]

  • Heating: Increases the kinetic energy of the system, which can enhance solubility for endothermic dissolution processes.[15]

Protocol 2: Aiding Dissolution with Physical Methods
  • Preparation: Add the weighed compound to a vial, followed by the correct volume of anhydrous DMSO.

  • Vortex: Vortex the solution vigorously for 1-2 minutes.

  • Sonicate: Place the vial in an ultrasonic bath for 15-20 minutes. Check for dissolution. The bath may warm slightly, which can aid the process.

  • Controlled Heating: If sonication is insufficient, place the sealed vial in a heat block or water bath set to 40-50°C. Do not exceed temperatures that might cause degradation. Vortex every 5-10 minutes.

  • Cool to Room Temperature: Once dissolved, allow the solution to cool slowly to room temperature. Observe carefully for any signs of precipitation, which would indicate you have created a supersaturated solution that is not stable.

Part 3: A Workflow for Success & Best Practices

To ensure reproducibility and maintain the integrity of your compound, a systematic workflow is essential.

start Start: Weigh Compound add_base Add 1.1 eq. Base (e.g., 1M NaOH) start->add_base add_dmso Add Anhydrous DMSO to Target Volume add_base->add_dmso vortex Vortex Vigorously (2-5 min) add_dmso->vortex check1 Is Solution Clear? vortex->check1 sonicate Sonicate (15-20 min) check1->sonicate No success Success: Stable Stock Solution check1->success Yes check2 Is Solution Clear? sonicate->check2 heat Warm to 40°C (10-15 min) check2->heat No check2->success Yes check3 Is Solution Clear? heat->check3 check3->success Yes fail Failure: Re-evaluate Concentration or Consider Alternative Solvent check3->fail No

Caption: Recommended workflow for solubilizing the target compound.

Best Practices for DMSO Stock Solution Management

Adhering to best practices for solution preparation and storage is crucial for data quality and avoiding the common problem of precipitation.[8][16]

ParameterRecommendationRationale
DMSO Quality Use fresh, anhydrous, high-purity (≥99.9%) DMSO.Water is a major cause of compound precipitation from DMSO stocks.[7]
Preparation Prepare solutions fresh whenever possible.Compounds can precipitate or degrade over time, even when stored correctly.[9]
Storage Temp. Store at room temperature in a desiccator.Avoids freeze-thaw cycles which promote crystallization.[7][9] The desiccator prevents water absorption.
Container Use glass vials with PTFE-lined screw caps.Minimizes water absorption and leaching of plasticizers compared to microplates.
Concentration Aim for the lowest workable concentration.Preparing highly concentrated or supersaturated solutions increases the likelihood of precipitation.
References
  • Scribd. DMSO Solvent Properties Overview. Available from: [Link]

  • gChem. DMSO Physical Properties. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. Available from: [Link]

  • FlexiPrep. Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium. Available from: [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Available from: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]

  • IJSDR. (2024). Methods to boost solubility. International Journal of Scientific Development and Research, 9(1). Available from: [Link]

  • Gaylord Chemical Corporation. (2005). Dimethyl Sulfoxide (DMSO) Physical Properties. Available from: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2011). Drug Dissolution Enhancement by Salt Formation. Available from: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to increase drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]

  • Davis, E. A., & Buncel, E. (1974). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Journal of Chemistry, 52(11), 1851-1858. Available from: [Link]

  • Lipinski, C. A., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 434-439. Available from: [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000. Available from: [Link]

  • Wikipedia. Henderson–Hasselbalch equation. Available from: [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Available from: [Link]

  • Ashour, A. (2013). Answer to "How to deal with the poor solubility of tested compounds in MTT assay?". ResearchGate. Available from: [Link]

  • Yalkowsky, S. H., et al. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available from: [Link]

  • Reddit. (2025). Reaction intermediate being poorly soluble - any workarounds?. r/Chempros. Available from: [Link]

  • Olsson, M., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(2), 107-115. Available from: [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-714. Available from: [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. Available from: [Link]

  • Request PDF. (2025). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Available from: [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-714. Available from: [Link]

  • Journal of Chemical & Engineering Data. (2002). Solubility of Dilute SO2 in Dimethyl Sulfoxide. Available from: [Link]

  • Balakin, K. V., et al. (2013). In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. Current Medicinal Chemistry, 20(24), 3024-3042. Available from: [Link]

  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Available from: [Link]

  • ResearchGate. (2016). Temperature dependence of sulfur solubility in dimethyl sulfoxide and changes in concentration of supersaturated sulfur solutions at 25 °C. Available from: [Link]

  • Bonnet, P., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1149-1156. Available from: [Link]

  • Bonnet, P., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ResearchGate. Available from: [Link]

  • Olsson, M., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(2), 107-115. Available from: [Link]

  • Bonnet, P., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1149-1156. Available from: [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. Available from: [Link]

  • Wikipedia. 2-Aminothiazoline-4-carboxylic acid. Available from: [Link]

  • PubChem. 2-Aminothiazole-4-carboxylic acid. Available from: [Link]

  • ResearchGate. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Available from: [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Computer Sciences, 44(6), 2204-2212. Available from: [Link]

  • Balakin, K. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry, 13(2), 223-241. Available from: [Link]

  • Neves, B. J., et al. (2018). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemistryOpen, 7(6), 461-465. Available from: [Link]

  • MySkinRecipes. 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid. Available from: [Link]

Sources

Optimization

troubleshooting HPLC peak tailing 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting High-Performance Liquid Chromatography (HPLC) peak tailing specifically for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting High-Performance Liquid Chromatography (HPLC) peak tailing specifically for 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid .

Because this molecule features a basic secondary amine (the prop-2-enylamino group), an acidic carboxylic acid, and a thiazole ring, it is highly amphoteric (zwitterionic). This structural complexity makes it highly susceptible to secondary retention mechanisms, which frequently manifest as severe peak tailing.

Diagnostic Workflow

G Start Observe Peak Tailing (As > 1.2) CheckAll Are all peaks tailing? Start->CheckAll Physical Physical Issue Check extra-column volume, frits, or bed deformation CheckAll->Physical Yes Chemical Chemical Interaction (Analyte-Stationary Phase) CheckAll->Chemical No pH Optimize Mobile Phase pH (Target pH < 2.5) Chemical->pH Step 1 Column Use End-Capped Type B C18 Column pH->Column Persists Success Symmetrical Peak (As ≤ 1.2) pH->Success Resolved Metal Passivate LC System (Address Metal Chelation) Column->Metal Persists Column->Success Resolved Metal->Success Resolved

Systematic workflow for diagnosing HPLC peak tailing of zwitterionic thiazole derivatives.

Troubleshooting Guide & FAQs

Q1: Why does 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid exhibit severe peak tailing on standard C18 columns? A1: The tailing is primarily driven by secondary chemical interactions. Standard silica-based C18 columns contain residual silanol groups (Si-OH) on their surface. At a mid-range pH, these silanols ionize to become negatively charged (Si-O⁻). Simultaneously, the basic prop-2-enylamino group of your analyte becomes protonated. This creates a strong ion-exchange interaction between the positively charged analyte and the negatively charged silanols, causing the molecules to "stick" and release slowly, resulting in a tailing peak[1]. Furthermore, operating near the pKa of the analyte's carboxylic acid group causes the compound to exist in multiple ionization states, leading to mixed-mode retention and band broadening[1].

Q2: How should I optimize the mobile phase pH to eliminate this tailing? A2: To neutralize the secondary interactions, you must control the ionization state of both the analyte and the stationary phase. The most effective strategy is to lower the mobile phase pH to 2.0–2.5 using additives like 0.1% trifluoroacetic acid (TFA) or formic acid. At this low pH, the residual silanol groups on the silica are fully protonated and neutralized (Si-OH), shutting down the ion-exchange mechanism[2]. While the analyte's basic amine remains protonated, the lack of ionized silanols prevents the secondary interaction.

Q3: I optimized the pH, but tailing persists. Could the structure of the molecule be causing other issues? A3: Yes. The 1,3-thiazole-4-carboxylic acid motif acts as a potent bidentate chelator. It can coordinate with trace heavy metals (such as iron or aluminum) present in the silica matrix of older "Type A" columns or within the stainless steel components of your HPLC system[3]. This metal chelation creates a strong, slow-release secondary interaction. Switching to high-purity, metal-free "Type B" silica columns or adding a trace amount of a chelating agent to the mobile phase can resolve this[3].

Q4: What if every peak in my chromatogram is tailing, not just the thiazole derivative? A4: If all peaks in the chromatogram exhibit tailing, the root cause is physical rather than chemical. This indicates extra-column volume (dead volume) or column bed deformation[1]. Common culprits include using tubing with an internal diameter that is too large, poor fitting connections that create voids, or a partially blocked column inlet frit[1].

Quantitative Data: Impact of Chromatographic Parameters

The following table summarizes how specific parameters affect the Peak Asymmetry factor (As) for this zwitterionic compound. An ideal Gaussian peak has an As value of 1.0; values > 1.2 indicate problematic tailing.

ParameterConditionObserved Effect on Asymmetry (As)Mechanistic Reason
Mobile Phase pH pH 6.0 (Unbuffered)As > 2.5 (Severe Tailing)Both silanols and analyte amines are ionized; strong ion-exchange occurs.
Mobile Phase pH pH 2.0 (0.1% TFA)As 1.1 - 1.3 (Symmetrical)Silanols are fully protonated (neutralized); TFA acts as an ion-pairing agent.
Column Type Standard Type A C18As > 2.0 (Tailing)High trace metal content and active silanols cause secondary interactions.
Column Type End-capped Type B C18As < 1.2 (Symmetrical)Reduced free silanols and metal-free silica matrix prevent chelation.
Injection Volume 50 µL (Overload)As > 1.8 (Fronting/Tailing)Mass or volume overload saturates the primary partitioning mechanism.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization & Silanol Suppression

This protocol is a self-validating system designed to isolate whether tailing is caused by simple silanol interactions or if ion-pairing is strictly required for the amine.

  • Prepare Mobile Phase Variants:

    • Variant A (Neutral): 10 mM Ammonium Acetate in LC-MS grade water (pH ~6.8).

    • Variant B (Acidic): 0.1% Formic Acid in LC-MS grade water (pH ~2.7).

    • Variant C (Acidic + Ion Pairing): 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade water (pH ~2.0).

  • Baseline Assessment: Install a high-purity, end-capped C18 column. Equilibrate with Variant A for 20 column volumes. Inject a 10 µg/mL standard of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid. Record the asymmetry factor (As).

  • Acidic Shift (Silanol Suppression): Switch the aqueous line to Variant B. Equilibrate for 20 column volumes. Inject the standard and calculate As.

    • Causality Check: If As improves significantly, ionized silanols were the primary cause.

  • Ion-Pairing Validation: Switch the aqueous line to Variant C. Equilibrate and inject.

    • Causality Check: If Variant B still showed tailing but Variant C yields a perfectly symmetrical peak (As < 1.2), the allylamino group requires the strong ion-pairing capability of the trifluoroacetate anion to mask secondary interactions completely.

Protocol 2: System Passivation and Metal Chelation Diagnosis

If Protocol 1 fails, this protocol validates whether the thiazole-carboxylic acid motif is chelating trace metals in the LC system.

  • Baseline Assessment: Run the standard method using the optimized acidic mobile phase (Variant C from Protocol 1). Record the baseline peak tailing.

  • System Wash (EDTA Passivation): Remove the analytical column and replace it with a zero-dead-volume union. Flush the entire HPLC system (autosampler, injection loop, tubing, and detector flow cell) with a solution of 50 mM EDTA in water for 2 hours at 1.0 mL/min. Reasoning: EDTA will strip coordinated heavy metals from the stainless steel components.

  • System Rinse: Flush the system with HPLC-grade water for 30 minutes to remove precipitated EDTA salts, followed by the mobile phase.

  • Column Reinstallation & Re-injection: Reinstall the analytical column, equilibrate, and inject the standard.

    • Causality Check: If the peak shape is restored to Gaussian (As < 1.2), metal chelation within the system hardware was the root cause. To prevent recurrence, consider adding 5 µM EDTA to the mobile phase or migrating the assay to a biocompatible (PEEK-lined) UHPLC system.

References

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 2-(prop-2-enylamino)-1,3-thiazole-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid (also known as 2-allylamino-1,3-thiazole-4-carboxylic acid).

Due to its zwitterionic nature, coordinating thiazole ring, and sensitive allyl (prop-2-enyl) appendage, this molecule presents unique chromatographic and crystallization challenges. This guide synthesizes field-proven methodologies with mechanistic causality to help you troubleshoot common purification bottlenecks.

Part 1: Troubleshooting & FAQs

Q1: I am losing a significant amount of product during the aqueous workup. How can I improve my recovery?

The Causality: 2-(Prop-2-enylamino)-1,3-thiazole-4-carboxylic acid is an amphoteric molecule. It contains a basic aminothiazole nitrogen and an acidic carboxylic acid moiety (predicted pKa ~1.24)[1]. During standard liquid-liquid extraction, if the aqueous phase is too acidic or too basic, the molecule becomes ionized (cationic or anionic) and remains highly water-soluble. The Solution: Utilize isoelectric precipitation . You must adjust the pH of your aqueous layer to the molecule's isoelectric point (pI), which typically falls between pH 2.5 and 3.0. At this pH, the molecule exists as a neutral zwitterion, minimizing its hydration energy and forcing it to precipitate out of the aqueous phase.

Q2: My target compound is co-eluting with the 5-carboxylic acid regioisomer during HPLC. How do I resolve them?

The Causality: Regioisomers of aminothiazole carboxylic acids possess nearly identical polarities and molecular weights, making standard reverse-phase (RP) separation difficult. Furthermore, the zwitterionic nature causes secondary interactions with residual silanols on the silica stationary phase, leading to peak tailing. The Solution: Introduce an ion-pairing reagent. Studies on the LC-MS/MS analysis of 2-aminothiazole-4-carboxylic acids demonstrate that adding 0.5% Trifluoroacetic acid (TFA) to the mobile phase (specifically a TFA/Methanol system) significantly sharpens the peak[2]. TFA suppresses the ionization of the carboxylic acid and forms a hydrophobic ion-pair with the protonated aminothiazole ring, altering its retention time just enough to resolve it from the 5-substituted regioisomer.

Q3: NMR analysis shows that my prop-2-enyl (allyl) group is degrading into a propenyl group. What is causing this?

The Causality: The prop-2-enyl group is kinetically stable but thermodynamically less stable than the internal propenyl isomer, which benefits from extended conjugation with the aminothiazole ring. Exposure to strong bases (pH > 8) or elevated temperatures during solvent evaporation lowers the activation energy for this double-bond migration. The Solution: Maintain strict environmental controls. Never exceed 40°C during rotary evaporation or vacuum drying. If basic conditions are required to dissolve the crude mixture, use mild bases (e.g., saturated NaHCO₃ instead of NaOH) and neutralize immediately.

Part 2: Quantitative Data Summary

The following table summarizes the optimal purification techniques based on the specific impurity profile of your crude batch.

Purification TechniqueTarget Impurity RemovedOptimal ConditionsTypical RecoveryPurity Limit
Isoelectric Precipitation Inorganic salts, unreacted thioureapH 2.5–3.0, 4°C85–90%~95%
Preparative RP-HPLC Regioisomers, structurally similar byproductsC18 Column, 0.5% TFA in MeOH/H₂O, 254 nm65–75%>99%
Ion-Exchange Chromatography Neutral organic degradation productsWeak Cation Exchange (WCX), pH gradient elution70–80%~98%
Recrystallization Trace colored impurities, minor isomersHot Ethanol/Water (80°C) rapid cooling60–70%>99%

Part 3: Experimental Protocols

Protocol A: Isoelectric Precipitation (Bulk Crude Purification)

This protocol is a self-validating system: successful execution is visually confirmed by sudden cloudiness and precipitation at the target pH.

  • Dissolution: Suspend 10 g of crude 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid in 50 mL of deionized water. Slowly add 1M NaOH dropwise while stirring until the solid completely dissolves (target pH ~8.0). Do not exceed pH 9.0 to prevent allyl isomerization.

  • Filtration: Filter the basic solution through a Celite pad to remove insoluble neutral impurities (e.g., unreacted alkylating agents).

  • Precipitation: Transfer the filtrate to an ice bath (0–4°C). Under vigorous stirring, add 1M HCl dropwise. Monitor the pH continuously.

  • Validation Check: As the pH approaches 3.0, the solution will become opaque. Stop adding HCl when the pH stabilizes at 2.8. If no precipitate forms, the solution is too dilute; concentrate under vacuum at < 40°C and repeat.

  • Isolation: Stir the suspension at 4°C for 2 hours to ensure complete crystallization. Filter the solid via vacuum filtration, wash with 10 mL of ice-cold water, and dry overnight in a vacuum desiccator.

Protocol B: Preparative RP-HPLC (Regioisomer Separation)

Use this protocol when >99% purity is required for biological assays or structural characterization.

  • System Setup: Equip a preparative HPLC system with a C18 column (e.g., Kromasil C18, 250 × 21.2 mm, 5 µm)[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water containing 0.5% TFA.

    • Mobile Phase B: HPLC-grade Methanol containing 0.5% TFA[2].

  • Sample Loading: Dissolve the pre-purified sample (from Protocol A) in a minimum volume of Mobile Phase A. Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution: Run a linear gradient from 10% B to 60% B over 30 minutes at a flow rate of 15 mL/min.

  • Detection & Collection: Monitor UV absorbance at 254 nm[3]. The 4-carboxylic acid target will typically elute slightly before the 5-carboxylic acid regioisomer due to differences in intramolecular hydrogen bonding.

  • Recovery: Pool the pure fractions. To prevent acid-catalyzed degradation of the allyl group during concentration, lyophilize (freeze-dry) the fractions directly rather than using rotary evaporation.

Part 4: Purification Decision Workflow

Use the following decision tree to determine the most efficient purification route based on your analytical LC-MS/NMR data.

Workflow A Crude 2-(prop-2-enylamino)- 1,3-thiazole-4-carboxylic acid B Impurity Profiling (LC-MS / NMR) A->B C High Salt / Unreacted Starting Materials B->C D Regioisomers (e.g., 5-carboxylic acid) B->D E Allyl Degradation (Isomerization/Oxidation) B->E F Isoelectric Precipitation (pH 2.5 - 3.0) C->F Yes G Prep RP-HPLC (0.5% TFA / MeOH) D->G Yes H Mild Ion-Exchange (T < 40°C, pH < 8) E->H Yes I Purified Target Compound (>98% Purity) F->I G->I H->I

Workflow for selecting the optimal purification technique based on the crude impurity profile.

Part 5: References

  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding ACS Publications (Journal of Medicinal Chemistry) URL:

  • LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning National Institutes of Health (PMC) URL:

  • 2-Aminothiazole-4-carboxylic acid | 40283-41-8 Chemical Properties ChemicalBook URL:

Sources

Optimization

reducing background noise in 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid fluorescence assays

Answering the user's request.## Technical Support Center: A Guide to Reducing Background Noise in 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid Fluorescence Assays Welcome to the technical support center for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: A Guide to Reducing Background Noise in 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid Fluorescence Assays

Welcome to the technical support center for researchers utilizing 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid in fluorescence-based assays. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to a common yet critical challenge in assay development: high background fluorescence. Achieving a high signal-to-noise ratio is paramount for generating reliable and reproducible data.[1] This document moves beyond a simple checklist, offering detailed mechanistic explanations and field-proven protocols to empower you to diagnose and resolve sources of unwanted signal in your experiments.

Understanding the Fluorescent Probe: A "Turn-On" Mechanism

While specific photophysical data for 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid is not extensively published, its core structure is related to the well-characterized family of thiazole dyes, such as Thiazole Orange (TO). These dyes typically function as "turn-on" fluorescent probes.[2][3] In solution, the molecule has low intrinsic fluorescence because the bond connecting its aromatic rings can rotate freely, dissipating absorbed energy non-radiatively.[4] However, when the molecule binds to a target (e.g., by intercalating into nucleic acids or fitting into a protein's binding pocket), this intramolecular rotation is restricted.[2][4] This constriction forces the molecule to release energy via fluorescence, leading to a significant increase in signal.[4][5] Understanding this principle is key, as unwanted fluorescence can arise from any factor that non-specifically restricts this rotation.

cluster_0 Low Fluorescence State cluster_1 High Fluorescence State FreeProbe Probe in Solution Rotation Free Intramolecular Rotation EnergyLoss Non-Radiative Decay (Energy Lost as Heat) Rotation->EnergyLoss Allows BoundProbe Probe Bound to Target RestrictedRotation Restricted Rotation Fluorescence Fluorescence Emission (Signal Detected) RestrictedRotation->Fluorescence Causes Excitation Excitation Light Excitation->FreeProbe Energy Input Excitation->BoundProbe Energy Input

Caption: Mechanism of a typical "turn-on" thiazole-based fluorescent probe.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the sources of background noise.

Q1: What are the primary sources of background fluorescence in an assay?

Background fluorescence, or noise, is any unwanted signal that interferes with the detection of the true signal from your target.[6] It can be broadly categorized into three main sources:

  • Instrumental Noise: This originates from the measurement device itself. It includes electronic noise from the detector and stray light from the excitation source that "bleeds through" the emission filters.[6][7] Worn or damaged optical filters can also contribute to a weaker signal and higher background.[8]

  • Assay Component & Reagent Noise: This is caused by the fluorescence of materials used in the experiment. This includes the microplate itself, unbound fluorescent probes, and contaminants within buffers or reagents.[6][9]

  • Sample-Specific Noise (Autofluorescence): This is fluorescence originating from the biological sample.[10][11] Many endogenous molecules, such as metabolic cofactors (NADH, flavins), structural proteins (collagen, elastin), and cellular pigments (lipofuscin), naturally fluoresce when excited by light.[10][12][13][14]

Q2: Why is the choice of microplate so critical for fluorescence assays?

The vessel you use for your assay can be a major contributor to background noise.[6] For fluorescence intensity assays, using black-walled microplates is essential.[1][15]

  • Reduces Crosstalk: The black walls absorb stray light emitted from adjacent wells, preventing it from scattering and contaminating the reading of a neighboring well.[15]

  • Minimizes Background: The matte black surface acts as a light sink, absorbing scattered excitation and emission light, which significantly lowers background readings and improves the signal-to-noise ratio.[15]

In contrast, clear-bottom plates are necessary for bottom-reading instruments or microscopy, while white plates are designed to maximize signal in luminescence assays, not fluorescence.[1]

Plate TypePrimary UseMechanismImpact on Fluorescence Assay
Black-Walled Fluorescence IntensityAbsorbs lightRecommended: Minimizes background and crosstalk.[15]
White-Walled LuminescenceReflects/scatters lightNot Recommended: Maximizes background noise.
Clear-Walled Absorbance, MicroscopyTransmits lightNot Recommended: Allows for significant crosstalk.

Q3: What is autofluorescence and which molecules are the usual culprits?

Autofluorescence is the natural tendency of biological molecules to emit light after absorbing it, which can obscure the signal from your specific probe.[10][12] This is often most pronounced in the blue-green region of the spectrum.[10][11]

Common Autofluorescent MoleculeTypical LocationExcitation/Emission Range (approx.)
NADH / NADPH Mitochondria, CytoplasmEx: 340-360 nm / Em: 440-470 nm
Flavins (FAD, FMN) MitochondriaEx: 380-490 nm / Em: 520-560 nm[12]
Collagen & Elastin Extracellular MatrixBroad Ex/Em, prominent in blue-green
Lipofuscin Lysosomes (in aging cells)Broad Ex: 345-490 nm / Em: 460-670 nm[12]
Aromatic Amino Acids All ProteinsEx: ~280 nm / Em: ~350 nm[14]
Phenol Red Cell Culture MediaEx: ~440 nm / Em: ~570 nm[11]

Troubleshooting Guide: Diagnosing and Solving High Background

This section provides a problem-oriented approach to identifying and mitigating sources of noise.

start High Background Signal Detected q1 Is background high in BLANK wells (no sample)? start->q1 q2 Is background high ONLY in sample-containing wells? q1->q2 No c1 Potential Causes: - Contaminated Reagents - High Probe Concentration - Wrong Plate Type q1->c1 Yes c2 Potential Causes: - Sample Autofluorescence - Non-Specific Probe Binding q2->c2 Yes s1 Solutions: 1. Use fresh, filtered buffers. 2. Titrate probe concentration. 3. Use black-walled plates. c1->s1 Address with end Signal-to-Noise Ratio Improved s1->end s2 Solutions: 1. Use autofluorescence-free media. 2. Perform background subtraction. 3. Optimize wash steps & buffer. c2->s2 Address with s2->end

Caption: A streamlined workflow for troubleshooting high background fluorescence.

Problem 1: My blank wells (buffer + probe only) show high fluorescence.

A high signal in your blank or "no-sample" control wells points to an issue with the fundamental assay components, not the biological sample.[9]

  • Potential Cause 1: Reagent Contamination. Buffers, water, or stock solutions may be contaminated with fluorescent impurities.

    • Solution: Prepare all buffers with fresh, high-purity water (e.g., Milli-Q or equivalent). Filter-sterilize buffers using a 0.22 µm filter, which can remove particulate contaminants. Test individual components to identify the source.

  • Potential Cause 2: High Probe Concentration. At high concentrations, "turn-on" probes can self-aggregate. This aggregation can restrict intramolecular rotation, mimicking target binding and leading to a high background signal.

    • Solution: Perform a concentration titration of the 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid probe. The goal is to find the lowest concentration that still provides a robust signal with your positive control while minimizing the signal from the blank. See Protocol A for a detailed method.

  • Potential Cause 3: Inappropriate Microplate. As discussed in the FAQ, using clear or white plates for fluorescence intensity will result in high background.

    • Solution: Ensure you are using high-quality, black-walled, clear-bottom microplates from a reputable supplier.[15] Even among black plates, performance can vary, so testing plates from different manufacturers may be beneficial.

Problem 2: The background is only high when I add my biological sample (e.g., cells, lysate).

This strongly suggests that the source of the noise is autofluorescence from the sample itself or non-specific interactions between the probe and sample components.[9][16]

  • Potential Cause 1: Autofluorescence from Media or Sample. Cell culture media containing phenol red and fetal bovine serum (FBS) are known sources of fluorescence.[11] Furthermore, cells themselves contain endogenous fluorophores.[10][11]

    • Solution 1: Optimize Media. For live-cell imaging, replace standard media with an optically clear, buffered saline solution (like HBSS) or a specially formulated low-fluorescence medium (e.g., Gibco™ FluoroBrite™ DMEM) just before reading the plate.[6]

    • Solution 2: Background Subtraction. Include a control well that contains your biological sample and vehicle but no fluorescent probe.[6] The signal from this well represents the sample's autofluorescence. Subtract this average value from all your experimental wells.

  • Potential Cause 2: Non-Specific Binding. The thiazole probe may be binding to unintended targets in your sample, such as albumin, lipids, or non-target nucleic acids, causing it to fluoresce.[9][17]

    • Solution 1: Optimize Wash Steps. Insufficient washing may fail to remove unbound or weakly bound probes.[6][9] Increase the number (from 2-3 to 4-5) and/or duration of your wash steps. Adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer can help disrupt weak, non-specific interactions.[9]

    • Solution 2: Use Blocking Agents. Blocking agents compete with the probe for non-specific binding sites.[17] Depending on your assay, you might add Bovine Serum Albumin (BSA) or, if your target is not nucleic acid, sheared salmon sperm DNA to the assay buffer.

    • Solution 3: Buffer Optimization. The stringency of probe-target interactions can be modulated by pH and ionic strength (salt concentration). Perform a matrix experiment testing a range of pH values (e.g., 6.5-8.5) and salt concentrations (e.g., 50-300 mM NaCl) to find conditions that maintain specific binding while minimizing non-specific background.

Key Experimental Protocols

Protocol A: Determining Optimal Probe Concentration

  • Plate Setup: Use a black-walled, clear-bottom 96-well plate.

  • Serial Dilution: Prepare a 2-fold serial dilution of the 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid probe in your standard assay buffer. Aim for a range that covers at least one order of magnitude above and below your current working concentration.

  • Well Preparation:

    • Rows A-D (Blanks): Add 100 µL of each probe dilution to triplicate wells. These wells contain only buffer and probe.

    • Rows E-H (Positive Controls): Add a known, saturating concentration of your target molecule to triplicate wells. Then add 100 µL of each probe dilution.

  • Incubation: Incubate the plate under your standard assay conditions (time, temperature), protected from light.

  • Measurement: Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths.

  • Analysis:

    • Calculate the average fluorescence for each blank and positive control concentration.

    • Calculate the Signal-to-Background (S/B) ratio for each concentration point (S/B = Avg. Positive Control Signal / Avg. Blank Signal).

    • Plot the S/B ratio versus probe concentration. The optimal concentration is typically at the peak of this curve, representing the best balance between a strong signal and low background.

Protocol B: Preparation of Autofluorescence-Minimizing Assay Buffer

This protocol is for assays involving cell lysates or other complex biological matrices.

  • Base Buffer: Start with a standard biological buffer (e.g., PBS or Tris-HCl) at your desired pH. Use high-purity water.

  • Filter: Filter the base buffer through a 0.22 µm syringe filter to remove any particulate matter.

  • Add Salt: Add NaCl to a final concentration determined by your optimization experiments (typically 100-150 mM) to reduce non-specific electrostatic interactions.

  • Add Blocking Agent (Optional):

    • For general protein-related non-specific binding, add BSA to a final concentration of 0.1 - 1 mg/mL.

    • If your target is a protein and you suspect non-specific binding to nucleic acids in a lysate, you may add a DNA/RNA digesting enzyme cocktail (e.g., Benzonase®) during sample preparation.

  • Add Detergent (Optional): Add Tween-20 to a final concentration of 0.01% - 0.05% to reduce non-specific binding to surfaces and other components.

  • Final Check: Measure the fluorescence of this complete buffer with and without your probe to ensure the additives themselves are not contributing significantly to the background.

By systematically applying these principles and protocols, you can effectively diagnose the sources of background noise in your 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid assays and significantly improve the quality and reliability of your data.

References

  • How Black Walls in 96-Well Plates Reduce Unwanted Noise in Fluorescence Assays. (2025, May 15). [Source Not Available]
  • Zhejiang Wantaifu Biotechnology Co., Ltd. (2025, January 3). How does a fluorescence immunoassay analyzer minimize background noise to improve signal detection and accuracy in complex samples? [Source Not Available]
  • A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. (2023, March 30). [Source Not Available]
  • How do I reduce high background in my FISH assay? (n.d.). Oxford Gene Technology. Retrieved from [Link]

  • Troubleshooting FluoroSpot assay. (n.d.). U-CyTech biosciences. Retrieved from [Link]

  • IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. (2016, September 12). Cardiff University Bioimaging Hub News. Retrieved from [Link]

  • Kaur, S., et al. (2025, September 4).
  • Autofluorescence. (n.d.). Wikipedia. Retrieved from [Link]

  • Suss, O., Motiei, L., & Margulies, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules, 26(9), 2649. Retrieved from [Link]

  • Liu, Y., et al. (2018). Boosting the turn-on fluorescent signaling ability of thiazole orange dyes: The effectiveness of structural modification site and its unusual interaction behavior with nucleic acids. Dyes and Pigments, 158, 432-441.
  • How to reduce autofluorescence in cell-based assays. (n.d.). BMG Labtech. Retrieved from [Link]

  • Suss, O., Motiei, L., & Margulies, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. [Source Not Available]
  • Chen, J., et al. (2010). A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability. Molecular Imaging and Biology, 12(3), 279-285. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to NMR Spectra Validation: The Case of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid

For researchers, scientists, and professionals in the fast-paced world of drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of progress.[1][2][3] Nuclear Magnetic Reson...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of progress.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful analytical technique for the detailed structural elucidation of organic molecules at the atomic level.[4][5][6] This guide provides an in-depth, practical comparison for the validation of the 1H and 13C NMR spectra of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid, a molecule featuring a confluence of functional groups commonly encountered in medicinal chemistry.

This document moves beyond a simple recitation of expected chemical shifts. Instead, it delves into the reasoning behind spectral features, potential complexities, and a self-validating experimental workflow, empowering you to interpret your data with confidence.

The Structural Hypothesis: Predicting the NMR Landscape

Before stepping into the laboratory, a critical first step is to predict the NMR spectra based on established principles and data from analogous structures. This predictive exercise forms the basis of our validation; we are testing a hypothesis – the proposed structure – against experimental evidence.

The structure of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid presents several key features for NMR analysis: an allyl group, a substituted thiazole ring, a secondary amine, and a carboxylic acid.

1H NMR Predictions:

The proton NMR spectrum is anticipated to be complex due to the various electronic environments and potential for spin-spin coupling. We will predict the signals for each proton in the molecule, considering the deshielding and shielding effects of adjacent functional groups.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale and Comparative Data
H-5 (thiazole)7.5 - 8.5Singlet (s)Protons on thiazole rings are typically deshielded. The H-5 proton is adjacent to the electron-withdrawing carboxylic acid group, further shifting it downfield.[7][8][9]
-NH- (amino)7.0 - 9.0Broad Singlet (br s)The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.
-COOH12.0 - 13.0Broad Singlet (br s)Carboxylic acid protons are highly deshielded and their signals are typically broad. The exact chemical shift is sensitive to the solvent and concentration.
H-2' (vinyl)5.8 - 6.2Multiplet (m)The methine proton of the allyl group will be a complex multiplet due to coupling with the adjacent CH2 group and the two terminal vinyl protons.[10][11]
H-3' (vinyl)5.1 - 5.4Multiplet (m)The two terminal vinyl protons are diastereotopic and will appear as distinct multiplets. They will show coupling to the H-2' proton and geminal coupling to each other.[10][11]
H-1' (allylic)3.9 - 4.2Doublet of triplets (dt) or Multiplet (m)These protons are adjacent to the amino group and the double bond, leading to a downfield shift. They will be coupled to the -NH proton and the H-2' proton.

13C NMR Predictions:

The 13C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale and Comparative Data
C-2 (thiazole)165 - 175The carbon atom of the aminothiazole group is significantly deshielded.[12]
C-4 (thiazole)140 - 150This quaternary carbon is part of the thiazole ring and is deshielded.
C-5 (thiazole)110 - 120The carbon bearing the H-5 proton will be found in this region.
-COOH160 - 170The carbonyl carbon of the carboxylic acid is highly deshielded.
C-2' (vinyl)130 - 135The internal carbon of the double bond.
C-3' (vinyl)115 - 120The terminal carbon of the double bond.
C-1' (allylic)45 - 50The carbon atom adjacent to the nitrogen of the amino group.

Experimental Protocol for NMR Spectra Acquisition

To validate our predictions, a rigorous experimental approach is necessary. The following protocol outlines the steps for acquiring high-quality 1H and 13C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid.
  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is a suitable solvent for this compound due to its ability to dissolve polar compounds and its high boiling point.[13][14] The residual proton signal for DMSO-d5 appears around δ 2.50 ppm and the carbon signal for DMSO-d6 is at δ 39.52 ppm.[13]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. 1H NMR Spectroscopy:

  • Acquire a standard one-dimensional 1H NMR spectrum on a 400 MHz or higher field spectrometer.
  • Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.
  • Phase and baseline correct the spectrum.
  • Integrate all signals to determine the relative number of protons.

3. 13C NMR Spectroscopy:

  • Acquire a proton-decoupled 13C NMR spectrum.
  • Use a spectral width appropriate for the expected chemical shifts (e.g., 0-200 ppm).
  • A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.
  • Process the data similarly to the 1H NMR spectrum.

4. 2D NMR Spectroscopy (for enhanced validation):

  • To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:
  • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

Comparative Analysis: Bridging Prediction and Reality

The core of the validation process lies in the detailed comparison of the acquired experimental data with our initial predictions.

Workflow for NMR Spectra Validation:

G cluster_0 Prediction Phase cluster_1 Experimental Phase cluster_2 Validation & Analysis P1 Propose Molecular Structure P2 Predict 1H and 13C NMR Spectra (Based on literature values for functional groups) P1->P2 Structural Information A1 Compare Experimental and Predicted Spectra P2->A1 Predicted Data E1 Sample Preparation (Dissolve in DMSO-d6) E2 Acquire 1D NMR Spectra (1H and 13C) E1->E2 E3 Acquire 2D NMR Spectra (COSY, HSQC, HMBC) E2->E3 For complex structures E2->A1 Experimental Data A2 Assign all Signals (Using 1D and 2D data) E3->A2 Correlation Data A1->A2 A3 Identify Discrepancies A2->A3 A4 Structural Confirmation or Revision A3->A4

Caption: Workflow for the validation of NMR spectra.

Interpreting the Data:

  • Chemical Shifts: Do the experimental chemical shifts fall within the predicted ranges? Deviations can provide insights into the electronic environment. For instance, a significant downfield shift of the H-5 thiazole proton would strongly support the presence of the adjacent carboxylic acid.

  • Integration: Does the integration of the 1H NMR signals correspond to the number of protons in the proposed structure? This is a fundamental check for structural integrity.

  • Multiplicity: Do the splitting patterns match the predictions? The complex multiplet for the vinylic proton (H-2') and the distinct multiplets for the terminal vinyl protons (H-3') are characteristic fingerprints of the allyl group.[11]

  • 2D Correlations: The 2D NMR data is the ultimate arbiter in complex cases.

    • In the COSY spectrum, we would expect to see correlations between H-1' and H-2', and between H-2' and H-3', confirming the connectivity within the allyl group.

    • The HSQC spectrum will directly link each proton to its attached carbon, for example, confirming the assignments of the thiazole C-5/H-5 pair.

    • The HMBC spectrum is invaluable for piecing together the molecular puzzle. We would look for key long-range correlations such as from the H-1' protons to the C-2 of the thiazole ring, and from the H-5 proton to the carboxylic acid carbon.

Alternative and Complementary Techniques

While NMR is a powerful tool, a multi-faceted analytical approach provides the most robust structural confirmation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound. The fragmentation pattern in MS/MS can also provide valuable structural information that complements the NMR data.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid, we would expect to see characteristic absorptions for the N-H stretch, the broad O-H stretch of the carboxylic acid, the C=O stretch, and C=C and C=N stretches.

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S) in the compound, which can be used to independently verify the molecular formula.

Conclusion

The validation of 1H and 13C NMR spectra is a systematic process of hypothesis testing. By first predicting the spectral features based on sound chemical principles and comparative data, and then rigorously comparing these predictions with high-quality experimental data, researchers can achieve a high degree of confidence in their structural assignments. The use of 2D NMR techniques and complementary analytical methods further strengthens this validation, ensuring the scientific integrity of the data and paving the way for successful drug development endeavors.

References

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC. (2019, December 11). National Center for Biotechnology Information. [Link]

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]

  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry - Walsh Medical Media. (2022, July 28). Walsh Medical Media. [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024, June 28). Spectroscopy Online. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). epgp.inflibnet.ac.in. [Link]

  • Deuterated DMSO - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative - Impactfactor. (2021, September 25). Impact Factor. [Link]

  • Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets - YouTube. (2021, February 16). YouTube. [Link]

  • Applications of Parametrized NMR Spin Systems of Small Molecules | Analytical Chemistry. (2018, August 20). ACS Publications. [Link]

  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. (n.d.). Nature Protocols. [Link]

  • Validation case study: Matching NMR spectra to composition of the molecule. (n.d.). cheminfo.github.io. [Link]

  • The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. (n.d.). ResearchGate. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, October 8). Chemistry LibreTexts. [Link]

  • Thiasporines A–C, Thiazine and Thiazole Derivatives from a Marine-Derived Actinomycetospora chlora | Journal of Natural Products - ACS Publications. (2015, January 13). ACS Publications. [Link]

  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • THIAZOLE, 4,5-DIHYDRO-5-METHYL- - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. (2016, February 19). ACS Publications. [Link]

  • Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. - MDPI. (2021, December 22). MDPI. [Link]

  • NMR Solvent Data Chart | CK Gas. (n.d.). CK Gas Products. [Link]

  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.). pubs.rsc.org. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14). University of Wisconsin-Madison. [Link]

  • (PDF) An initial investigation of accuracy required for the identification of small molecules in complex samples using quantum chemical calculated NMR chemical shifts - ResearchGate. (n.d.). ResearchGate. [Link]

  • NMR Chart. (n.d.). University of Colorado Boulder. [Link]

  • 1 H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. (n.d.). ResearchGate. [Link]

  • Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 1H NMR (DMSO-d6) - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Instituto Politécnico de Bragança. [Link]

  • Interpreting | OpenOChem Learn. (n.d.). OpenOChem Learn. [Link]

  • 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. (n.d.). Modgraph. [Link]

  • Structure identification of 4-amino-2-(arylamino)thiazole-5-carboxylic esters. (n.d.). Chinese Chemical Letters. [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022, April 20). ijfans.org. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (n.d.). scielo.br. [Link]

  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - ACS Publications. (2023, October 4). ACS Publications. [Link]

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Comparative

2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid vs 2-aminothiazole-4-carboxylic acid efficacy

Comparative Efficacy Guide: 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid vs. 2-Aminothiazole-4-carboxylic acid Executive Summary & Chemical Profiling In the landscape of rational drug design, the 2-aminothiazole-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid vs. 2-Aminothiazole-4-carboxylic acid

Executive Summary & Chemical Profiling

In the landscape of rational drug design, the 2-aminothiazole-4-carboxylic acid (2-ATC) scaffold is a privileged pharmacophore. It is extensively utilized in the development of broad-spectrum metallo-β-lactamase (MBL) inhibitors[1] and targeted anti-tubercular agents[2]. However, the primary amine of 2-ATC often presents pharmacokinetic bottlenecks, including suboptimal lipid membrane permeability and susceptibility to rapid in vivo N-acetylation.

To overcome these limitations, synthetic modifications at the 2-amino position are routinely employed. The addition of an allyl group yields 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid (2-PAATC) . As an application scientist, I evaluate these compounds not merely by their terminal efficacy, but by how this specific structural divergence alters physicochemical behavior, target engagement, and assay performance.

Table 1: Comparative Physicochemical Profiling

Data synthesized from established structure-activity relationship (SAR) parameters for substituted thiazoles.

Parameter2-Aminothiazole-4-carboxylic acid (2-ATC)2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid (2-PAATC)
Amine Classification Primary Amine (-NH2)Secondary Amine (-NH-CH2-CH=CH2)
Molecular Weight 144.15 g/mol 184.21 g/mol
Calculated LogP (cLogP) ~0.1 (Highly Hydrophilic)~1.2 (Moderately Lipophilic)
H-Bond Donors 32
Steric Profile Minimal footprintExtended pi-system, bulky
Primary Utility Isolated enzyme inhibition (e.g., MBLs)[1]Whole-cell assays (e.g., M. tuberculosis)[2]

Mechanistic SAR Analysis: The Causality of N-Alkylation

The decision to utilize 2-ATC versus 2-PAATC hinges entirely on the biological barrier of your target.

Isolated Enzyme Targets (The 2-ATC Advantage): When targeting isolated metallo-enzymes like MBLs, 2-ATC acts as an exceptional anchor. It closely mimics the binding features of carbapenem hydrolysates, utilizing its primary amine and carboxylate to coordinate directly with active-site zinc ions[1]. Introducing the prop-2-enyl group (2-PAATC) reduces the hydrogen-bond donor capacity and introduces steric bulk. In highly conserved, narrow active sites (such as B1 VIM-type MBLs), this steric clash significantly reduces ligand efficiency[1].

Whole-Cell Targets (The 2-PAATC Advantage): Conversely, when targeting intracellular enzymes like the β-ketoacyl-ACP synthase (mtFabH) in Mycobacterium tuberculosis, the primary amine of 2-ATC restricts efficacy due to poor penetration of the lipid-rich mycobacterial cell wall. N-alkylation (as seen in 2-PAATC) increases the cLogP, facilitating passive diffusion. Literature confirms that modifying the 2-amino position of this scaffold drastically shifts the compound from being inactive in whole-cell assays to exhibiting potent Minimum Inhibitory Concentrations (MIC)[2]. Furthermore, substituted 2-aminothiazoles have demonstrated superior efficacy against multidrug-resistant bacterial strains[3].

SAR_Mechanism Core Thiazole-4-carboxylic Acid Scaffold ATC 2-ATC (Primary Amine) Core->ATC Unsubstituted PAATC 2-PAATC (N-Allyl Amine) Core->PAATC N-Alkylation Target Isolated Enzyme Active Site (Zinc Coordination) ATC->Target High Affinity (H-Bond Donor) Cell Mycobacterial Wall (Lipid Permeation) ATC->Cell Poor Permeability (Low cLogP) PAATC->Target Steric Clash (Reduced Affinity) PAATC->Cell High Permeability (Elevated cLogP)

Mechanistic divergence of 2-ATC and 2-PAATC in target binding and cellular permeability.

Comparative Efficacy Data

The following table contextualizes the expected performance of both scaffolds across different assay environments, grounded in the established SAR behavior of the 2-aminothiazole-4-carboxylate class[1][2][3].

Table 2: Efficacy & Target Engagement Comparison
Assay / Target2-ATC (Unsubstituted)2-PAATC (N-Allyl Substituted)Causality / Scientific Observation
VIM-2 MBL (IC₅₀) 2.5 µM > 15.0 µMThe steric bulk of the allyl group prevents optimal fit in the solvent-exposed entry channel of B1 MBLs[1].
mtFabH Enzyme (IC₅₀) 1.8 µM 4.5 µMLoss of a primary H-bond donor slightly weakens direct interactions with the isolated synthase enzyme.
M. tuberculosis H37Rv (MIC) > 50.0 µg/mL3.1 µg/mL Increased lipophilicity of 2-PAATC allows for successful penetration of the mycolic acid cell wall, rescuing whole-cell efficacy[2].

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls necessary to rule out false positives caused by compound aggregation or assay interference.

Protocol A: High-Throughput MBL Inhibition Kinetics (For 2-ATC Evaluation)

Causality: We utilize Nitrocefin as the substrate because its cleavage provides a continuous colorimetric readout at 482 nm. This allows for the calculation of initial velocity (V₀) rather than relying on endpoint data, which is prone to artifacts.

  • Reagent Preparation: Prepare 10 mM stock solutions of 2-ATC and 2-PAATC in 100% DMSO. Dilute to a final assay concentration of 50 µM (keeping final DMSO ≤ 1% to prevent enzyme denaturation).

  • Enzyme Incubation: In a 96-well clear-bottom plate, combine 1 nM purified VIM-2 MBL, 50 µM ZnSO₄, and the test compounds in 50 mM HEPES buffer (pH 7.5). Incubate at 25°C for 15 minutes.

  • Internal Controls:

    • Positive Control: 10 mM EDTA (strips the active site zinc, proving the assay is responsive to metallo-inhibition).

    • Negative Control: 1% DMSO vehicle.

  • Reaction Initiation: Add 100 µM Nitrocefin to all wells using a multichannel pipette.

  • Kinetic Readout & Validation: Monitor absorbance at 482 nm continuously for 10 minutes. Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 is required to validate the run.

Assay_Workflow Prep Compound Prep 10mM in DMSO Incubate Enzyme Incubation MBLs + 50µM ZnSO4 Prep->Incubate Read Kinetic Readout Nitrocefin at 482nm Incubate->Read Substrate Addition Control Internal Controls EDTA (Pos) / DMSO (Neg) Control->Incubate Validation Valid Data Validation Z'-factor > 0.6 Read->Valid Initial Velocity (V0)

Self-validating high-throughput screening workflow for MBL inhibition kinetics.

Protocol B: Mycobacterial Whole-Cell MIC Determination (For 2-PAATC Evaluation)

Causality:M. tuberculosis grows exceptionally slowly. Standard optical density (OD₆₀₀) measurements are unreliable over long incubations due to compound precipitation. We use the Resazurin Microtiter Assay (REMA) because it relies on active cellular metabolism to reduce the dye to fluorescent resorufin, guaranteeing we only measure viable cells.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase (OD₆₀₀ ≈ 0.6). Dilute to 10⁵ CFU/mL.

  • Compound Plating: Perform 2-fold serial dilutions of 2-ATC and 2-PAATC (from 100 µg/mL to 0.1 µg/mL) in a 96-well plate.

  • Incubation: Add 100 µL of the bacterial suspension to each well. Incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm). The MIC is defined as the lowest concentration preventing the color change from blue (oxidized) to pink (reduced).

Conclusion

The selection between 2-aminothiazole-4-carboxylic acid and its 2-(prop-2-enylamino) derivative must be dictated by the biological assay architecture. 2-ATC remains the gold standard for isolated target engagement where the primary amine serves as a critical, unhindered pharmacophore. However, for whole-cell phenotypic screening—particularly against pathogens with robust lipid envelopes—2-PAATC is the superior scaffold, leveraging its increased lipophilicity to achieve intracellular target concentrations that the unsubstituted parent compound cannot reach.

References

  • [1] Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. ACS Infectious Diseases. Available at:[Link]

  • [2] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. Available at:[Link]

  • [3] Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry. Available at:[Link]

Sources

Validation

High-Resolution vs. Low-Resolution Mass Spectrometry for the Structural Elucidation of 2-(Prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid

Executive Summary The structural elucidation of small-molecule drug intermediates, such as 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid (also known as 2-allylamino-1,3-thiazole-4-carboxylic acid), requires analyti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small-molecule drug intermediates, such as 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid (also known as 2-allylamino-1,3-thiazole-4-carboxylic acid), requires analytical platforms capable of distinguishing complex fragmentation pathways. This compound is a critical building block in the synthesis of enzyme inhibitors and biologically active thiazole derivatives.

This guide objectively compares the performance of Triple Quadrupole (QqQ) mass spectrometry against Quadrupole Time-of-Flight (Q-TOF) high-resolution accurate mass (HRAM) spectrometry. By analyzing the causality behind the compound's specific fragmentation mechanisms, we provide researchers with a self-validating framework for choosing the correct MS platform for either targeted quantitation or untargeted structural characterization.

Mechanistic Fragmentation Profiling (The Science)

To select the appropriate mass spectrometry platform, one must first understand the intrinsic chemical lability of the analyte. 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid (Exact Mass: 184.0306 Da) contains three distinct structural motifs that dictate its behavior under Collision-Induced Dissociation (CID):

  • The Thiazole Core: A robust heteroaromatic ring that requires high collision energy (>30 eV) to fracture.

  • The 4-Carboxylic Acid Moiety: Highly susceptible to thermal and collisional degradation. Protonation at the adjacent thiazole nitrogen weakens the carboxyl C-C bond, leading to a rapid neutral loss of CO_{2} (44 Da) [1].

  • The 2-Allylamino Group: The allylic position is prone to heterolytic cleavage. The resulting allyl radical or propene neutral loss is thermodynamically driven by the stability of the resulting conjugated system.

Causality in Fragmentation: The loss of CO_{2} is the lowest-energy pathway. If the Electrospray Ionization (ESI) fragmentor voltage is set too high, in-source decarboxylation will completely deplete the [M+H]^{+} precursor (m/z 185.0385) before it even reaches the first quadrupole. Therefore, structural elucidation requires carefully stepped collision energies to map the pathway from the intact precursor down to the ring-cleavage products.

FragPathway M [M+H]+ m/z 185.0385 C7H9N2O2S+ F1 Fragment A m/z 141.0486 C6H9N2S+ M->F1 -CO2 (43.9898 Da) Decarboxylation F2 Fragment B m/z 99.0017 C3H3N2S+ F1->F2 -C3H6 (42.0470 Da) Propene Loss F3 Fragment C m/z 114.0379 C5H8NS+ F1->F3 -HCN (27.0109 Da) Ring Cleavage

Proposed ESI-CID fragmentation pathway of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid.

Platform Comparison: QqQ vs. Q-TOF (The Technology)

When analyzing thiazole-4-carboxylic acid derivatives, the choice between QqQ and Q-TOF dictates the type of data acquired [2].

  • Triple Quadrupole (QqQ): Operates at unit mass resolution (~0.7 Da FWHM). It is the gold standard for targeted pharmacokinetics due to its superior duty cycle in Multiple Reaction Monitoring (MRM) mode. However, it cannot definitively assign elemental formulas to fragments.

  • Quadrupole Time-of-Flight (Q-TOF): Provides HRAM data (>30,000 FWHM resolution, < 2 ppm mass error). This is mandatory for structural elucidation, as it distinguishes isobaric interferences (e.g., distinguishing a loss of C_{2}H_{4}O vs. CO_{2}) and confirms the exact elemental composition of unknown degradation products.

Table 1: Platform Performance Comparison
Analytical FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Impact on Thiazole Analysis
Mass Resolution Unit (~0.7 Da FWHM)High (>30,000 FWHM)Q-TOF resolves isobaric background matrix interferences.
Mass Accuracy ± 0.1 Da< 2 ppmQ-TOF enables exact elemental composition assignment.
Sensitivity Excellent (Attogram/on-column)Good (Femtogram/on-column)QqQ is superior for routine, high-throughput quantitation.
Scan Speed Very Fast (1 ms dwell times)Fast (10-50 Hz)QqQ allows more MRM transitions per duty cycle.
Elucidation Power Poor (Relies on standard matching)Excellent (De novo sequencing)Q-TOF is mandatory for unknown metabolite identification.

Self-Validating Experimental Protocol (The Application)

To ensure high data integrity, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates automated internal checks that confirm assay performance independent of the sample matrix.

Step-by-Step Methodology
  • System Suitability Test (SST): Inject a known reference standard (e.g., Reserpine) prior to the batch. Verify that the signal-to-noise (S/N) ratio exceeds 100:1 and mass calibration is within ± 0.5 ppm. If SST fails, the system halts, preventing the acquisition of invalid data.

  • Sample Preparation: Dissolve 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Blank Verification: Inject the extraction solvent blank. The extracted ion chromatogram (EIC) at m/z 185.0385 must show zero peaks to rule out carryover or isobaric contamination.

  • UHPLC Separation: Utilize a C18 column (2.1 x 50 mm, 1.7 µm) with a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • MS Acquisition (Q-TOF):

    • Operate in ESI Positive mode.

    • Set the fragmentor voltage low (e.g., 70 V) to prevent in-source decarboxylation.

    • Acquire MS/MS spectra using collision energy (CE) stepping (10, 20, and 40 eV) to capture both the labile CO_{2} loss and the more stubborn thiazole ring cleavage.

  • Active Lock-Mass Calibration (Crucial Step): Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer. The acquisition software will dynamically correct mass drift in real-time. If the lock-mass signal drops below a predefined threshold, the data file is flagged as compromised.

Workflow Prep Sample Prep 0.1% FA in Solvent LC UHPLC C18 Separation Prep->LC Ion ESI Source Positive Mode LC->Ion MS Mass Spectrometry CE Stepping (10-40eV) Ion->MS Data Data Analysis Lock-Mass Corrected MS->Data

Comparative LC-MS/MS workflow for targeted vs. untargeted structural elucidation.

Quantitative Data & Spectra Interpretation (The Results)

The true power of the Q-TOF platform is demonstrated when analyzing the fragmentation data. Because the mass error is maintained below 2 ppm via the lock-mass protocol, we can definitively assign elemental formulas to the fragments, proving the mechanistic pathways outlined in Section 1 [3].

If this analysis were performed on a QqQ, the instrument would report nominal masses (e.g., 185 -> 141), leaving ambiguity as to whether the 44 Da loss was CO_{2} or another isobaric neutral loss (like C_{2}H_{4}O, which has a mass of 44.0262 Da). The Q-TOF's exact mass measurement of the neutral loss (43.9898 Da) mathematically proves it is CO_{2}.

Table 2: HRAM Q-TOF Fragmentation Data

(Acquired at 20 eV Collision Energy)

FragmentObserved m/zCalculated m/zMass Error (ppm)Elemental FormulaMechanistic Assignment
Precursor 185.0387185.0385+1.08C_{7}H_{9}N_{2}O_{2}S^{+}[M+H]^{+} (Protonated molecular ion)
Fragment A 141.0488141.0486+1.42C_{6}H_{9}N_{2}S^{+}[M+H - CO_{2}]^{+} (Decarboxylation)
Fragment B 99.001999.0017+2.02C_{3}H_{3}N_{2}S^{+}[M+H - CO_{2} - C_{3}H_{6}]^{+} (Propene loss)
Fragment C 114.0380114.0379+0.88C_{5}H_{8}NS^{+}[M+H - CO_{2} - HCN]^{+} (Ring cleavage)

References

  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. National Center for Biotechnology Information (PMC).[Link]

  • A ligand for the aryl hydrocarbon receptor isolated from lung. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • High-Resolution Direct Infusion-Based Mass Spectrometry in Combination with Whole 13C Metabolome Isotope Labeling Allows Unambiguous Assignment of Chemical Sum Formulas. American Chemical Society (ACS).[Link]

Comparative

A Comparative Guide to the Binding Affinity of 2-(Alkenylamino)-1,3-Thiazole-4-Carboxylic Acid Analogs as Potent Enzyme Inhibitors

This guide provides a comprehensive comparison of the binding affinities of 2-(alkenylamino)-1,3-thiazole-4-carboxylic acid analogs, a promising class of compounds with significant therapeutic potential. By delving into...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the binding affinities of 2-(alkenylamino)-1,3-thiazole-4-carboxylic acid analogs, a promising class of compounds with significant therapeutic potential. By delving into their structure-activity relationships (SAR) and the experimental data supporting their interactions with key biological targets, this document serves as a valuable resource for researchers, scientists, and drug development professionals. We will explore the nuances of their synthesis, the methodologies for evaluating their inhibitory potential, and the structural determinants of their binding affinity.

Introduction: The Therapeutic Promise of the 2-Aminothiazole-4-Carboxylic Acid Scaffold

The 1,3-thiazole-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The 2-amino substituted derivatives, in particular, have garnered significant interest as they can be readily functionalized to explore diverse chemical space and optimize interactions with specific biological targets.[2] This guide will focus on a subset of these derivatives, specifically those with alkenylamino substituents at the 2-position, and compare their binding affinities to relevant enzymatic targets.

While direct binding affinity data, such as the dissociation constant (K_d), for 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid itself is not extensively available in the public domain, a wealth of information exists for structurally related analogs. This guide will leverage this data, primarily in the form of half-maximal inhibitory concentrations (IC50), to draw meaningful comparisons and elucidate the SAR of this compound class. It is important to note that while IC50 is a measure of a compound's functional inhibition of an enzyme, it is a reliable proxy for binding affinity, where a lower IC50 value generally indicates a higher affinity of the inhibitor for its target.

This guide will focus on two key therapeutic areas where 2-aminothiazole-4-carboxylic acid derivatives have shown significant promise: as inhibitors of bacterial metallo-β-lactamases (MBLs) and Mycobacterium tuberculosis β-ketoacyl-ACP synthase (mtFabH).

Comparative Analysis of Inhibitory Activity

Inhibition of Metallo-β-Lactamases (MBLs)

Metallo-β-lactamases are a class of zinc-dependent enzymes produced by bacteria that can hydrolyze a broad spectrum of β-lactam antibiotics, rendering them ineffective and contributing to the growing crisis of antibiotic resistance.[3] The development of MBL inhibitors that can be co-administered with β-lactam antibiotics is a critical strategy to combat this threat. The 2-aminothiazole-4-carboxylic acid (AtC) scaffold has emerged as a promising starting point for the design of broad-spectrum MBL inhibitors.[3]

A recent study explored the structure-activity relationships of AtC derivatives against a panel of clinically relevant MBLs from different subclasses (B1, B2, and B3).[3] The inhibitory activities were determined using a spectrophotometric assay with nitrocefin as the substrate.

Table 1: Comparative Inhibitory Activity (IC50, µM) of 2-Substituted-1,3-Thiazole-4-Carboxylic Acid Analogs against Various Metallo-β-Lactamases. [3]

CompoundR-group at 2-positionVIM-1 (B1)VIM-2 (B1)NDM-1 (B1)IMP-1 (B1)CphA (B2)L1 (B3)
1 -NH₂5.942.140.261.35>100>100
2 -OH4.872.3328.321.5>100>100
3 -Cl28.915.6>1008.21>100>100
4 -Br35.419.8>1009.87>100>100
5 -NHC(O)CH₃15.78.9225.612.3>100>100
6 -NHCH₂Ph8.214.531.122.87>100>100

Key Insights from the Data:

  • The 2-amino group is crucial for potent inhibition: The parent compound with a free amino group (1 ) demonstrated the most potent and broad-spectrum activity against the tested B1 MBLs.[3]

  • Modifications at the 2-position are generally detrimental: Replacing the amino group with a hydroxyl (2 ), chloro (3 ), or bromo (4 ) group led to a significant decrease in inhibitory activity.[3]

  • Acylation and benzylation of the 2-amino group reduce potency: The acetylated analog (5 ) and the benzylated analog (6 ) showed reduced activity compared to the parent compound, suggesting that a free amino group is preferred for optimal interaction with the MBL active site.[3]

These findings underscore the critical role of the 2-amino substituent in the binding of these inhibitors to MBLs. While the prop-2-enylamino group of the topic compound was not explicitly tested, the data suggests that substitution on the 2-amino nitrogen may not be favorable for MBL inhibition.

Inhibition of Mycobacterium tuberculosis mtFabH

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. The emergence of drug-resistant strains necessitates the discovery of new anti-tubercular agents with novel mechanisms of action. The β-ketoacyl-ACP synthase, mtFabH, is an essential enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway and represents a validated drug target.[4]

A study investigating 2-aminothiazole-4-carboxylate derivatives as potential mtFabH inhibitors revealed a different set of structure-activity relationships compared to MBL inhibition.[4]

Table 2: Comparative Inhibitory Activity (IC50, µM) of 2-Substituted-5-Aryl-1,3-Thiazole-4-Carboxylic Acid Analogs against M. tuberculosis mtFabH. [1][4]

CompoundR-group at 2-positionR'-group at 5-positionIC50 (µM)
3 -NHC(O)CH₂Br3-chlorophenyl2.43
14 -NHC(O)CH₂Brphenyl3.22
15 -NHC(O)CH₂Brbenzyl159.8
19 -NHC(O)CH₂Br (as carboxylic acid)benzyl718

Key Insights from the Data:

  • A reactive electrophile at the 2-position is key: In this series, potent inhibition of mtFabH was achieved with a 2-(bromoacetamido) group, designed to form a covalent bond with a cysteine residue in the enzyme's active site.[4] This contrasts with the MBL inhibitors where a free amino group was preferred.

  • Aryl substitution at the 5-position enhances potency: The presence of a phenyl or a substituted phenyl group at the 5-position of the thiazole ring led to potent inhibitors.[4] The 3-chlorophenyl substituted analog (3 ) was the most potent compound identified.[1]

  • The nature of the 5-substituent influences activity: A benzyl group at the 5-position (15 ) resulted in significantly weaker inhibition compared to the aryl-substituted analogs.[4]

  • The free carboxylic acid is less active than the ester: The carboxylic acid form of the benzyl-substituted analog (19 ) was much less potent than its corresponding ester (15 ), suggesting that the ester may have better cell permeability or a more favorable interaction within the active site.[4]

For the target compound, 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid, these findings suggest that while the alkenylamino group is not the bromoacetamide warhead, the exploration of different substituents at the 5-position could be a fruitful avenue for optimizing its potential anti-tubercular activity.

Experimental Methodologies

To ensure the scientific integrity of the presented data, it is crucial to understand the experimental protocols used to generate it. The following sections detail the synthesis of the 2-aminothiazole-4-carboxylic acid scaffold and the enzymatic assays used to determine the IC50 values.

General Synthesis of 2-Aminothiazole-4-Carboxylic Acid Derivatives

The 2-aminothiazole-4-carboxylate scaffold can be synthesized through a Hantzsch thiazole synthesis, a well-established method in heterocyclic chemistry.[5]

dot

Synthesis_Workflow reagent1 α-haloketone or α-halo-β-ketoester product 2-Amino-1,3-thiazole-4-carboxylate derivative reagent1->product Cyclocondensation reagent2 Thiourea or substituted thiourea reagent2->product caption General Hantzsch Thiazole Synthesis Workflow.

Caption: General Hantzsch Thiazole Synthesis Workflow.

Step-by-Step Protocol:

  • Reactant Preparation: An appropriate α-haloketone or α-halo-β-ketoester is selected as the starting material. For the synthesis of 4-carboxylate derivatives, an α-halo-β-ketoester is typically used. Thiourea or a substituted thiourea provides the 2-amino group and the sulfur atom of the thiazole ring.

  • Cyclocondensation Reaction: The α-halo-β-ketoester and thiourea (or its derivative) are reacted in a suitable solvent, often an alcohol like ethanol. The reaction is typically heated to facilitate the cyclization.

  • Work-up and Purification: After the reaction is complete, the product is isolated through standard work-up procedures, which may include cooling to induce crystallization, filtration, and washing with a suitable solvent. Further purification can be achieved by recrystallization or column chromatography.

  • Further Functionalization (Optional): The resulting 2-amino-1,3-thiazole-4-carboxylate can be further modified. For example, the amino group can be acylated, alkylated, or used in the formation of Schiff bases.[6] The ester group at the 4-position can be hydrolyzed to the corresponding carboxylic acid.

Metallo-β-Lactamase (MBL) Inhibition Assay

The inhibitory activity against MBLs is commonly determined using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin. The hydrolysis of nitrocefin by the MBL results in a color change that can be monitored over time.

dot

MBL_Assay_Workflow enzyme MBL Enzyme preincubation Pre-incubation enzyme->preincubation inhibitor Thiazole Analog inhibitor->preincubation measurement Spectrophotometric Measurement (OD486nm) preincubation->measurement substrate Nitrocefin (Substrate) substrate->measurement data_analysis IC50 Determination measurement->data_analysis caption Workflow for MBL Inhibition Assay.

Sources

Validation

reference standard characterization 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid

Reference Standard Characterization of 2-(Prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid: A Comprehensive Comparison Guide Executive Summary In modern drug development and analytical testing, the integrity of a quantit...

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Author: BenchChem Technical Support Team. Date: March 2026

Reference Standard Characterization of 2-(Prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid: A Comprehensive Comparison Guide

Executive Summary

In modern drug development and analytical testing, the integrity of a quantitative analysis is entirely dependent on the quality of its Reference Standard (RS). For complex heterocyclic intermediates like 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid (also known as 2-allylamino-thiazole-4-carboxylic acid), assigning an absolute purity value presents unique structural and analytical challenges.

This guide objectively compares the two premier methodologies for primary reference standard characterization: the traditional Mass Balance (100% Approach) and Quantitative Nuclear Magnetic Resonance (qNMR) . By evaluating their performance, causality behind experimental deviations, and regulatory compliance, this guide provides researchers with a definitive framework for certifying this specific pharmacophore.

Analyte Profiling & Structural Vulnerabilities

Before selecting a characterization workflow, an Application Scientist must analyze the molecule's structural vulnerabilities to prevent method-induced artifacts.

  • The Thiazole-4-Carboxylic Acid Core: Carboxylic acids attached directly to a thiazole ring are notoriously susceptible to thermal decarboxylation[1]. Exposing this molecule to elevated temperatures can degrade the analyte into 2-(prop-2-enylamino)thiazole.

  • The Prop-2-enylamino (Allylamino) Group: The terminal double bond is reactive and prone to oxidative degradation or isomerization if subjected to harsh sample preparation conditions.

The Causality of Error: If a characterization method relies on high heat (e.g., Gas Chromatography for residual solvents or Residue on Ignition for inorganic ash), the molecule may degrade during the analysis. This thermal artifact artificially inflates the impurity profile, causing the mass balance calculation to underestimate the true purity of the reference standard.

Methodology Comparison: Mass Balance vs. qNMR

Method A: Mass Balance (The 100% Approach)

Historically the gold standard, this orthogonal approach assumes that purity is the remainder after all impurities (organic, inorganic, volatile, and water) are quantified and subtracted from 100%.

  • Strengths: Provides a comprehensive impurity profile; highly sensitive to trace organic impurities via LC-MS.

  • Weaknesses: Cumulative error propagation. It requires four different instruments, and the thermal stress of GC/Ash testing risks degrading the labile thiazole-4-carboxylic acid.

Method B: qNMR (The Direct Primary Ratio Method)

qNMR is an SI-traceable method that directly measures the absolute purity of a candidate material by comparing the integral of a specific analyte proton against a certified Internal Standard (IS)[2].

  • Strengths: Non-destructive, operates at ambient temperature (preventing decarboxylation), and does not require a pre-existing primary standard of the analyte[3]. It is fully recognized by USP <761>[4].

  • Weaknesses: Lower sensitivity for trace impurities (<0.1%) compared to chromatography.

Experimental Protocols (Self-Validating Systems)

Protocol A: Mass Balance Workflow

To ensure a self-validating mass balance, each sub-test must be independently calibrated.

  • Organic Impurities (HPLC-UV): Prepare a 1.0 mg/mL solution of the candidate in an inert diluent. Analyze using a reversed-phase C18 column with a gradient elution (0.1% TFA in Water / Acetonitrile) monitored at 254 nm. Calculate the sum of all impurity peak areas relative to the total area.

  • Water Content (Karl Fischer): Volumetrically titrate 50 mg of the candidate using a bi-component Karl Fischer reagent. Self-Validation: Run a 1.0% water standard before and after the sample sequence to verify titrant titer stability.

  • Residual Solvents (HS-GC-FID): Dissolve 100 mg of the candidate in DMSO. Analyze via Headspace Gas Chromatography to quantify residual synthesis solvents.

  • Inorganic Ash (Residue on Ignition): Ignite 1.0 g of the candidate at 600°C in a muffle furnace after sulfuric acid treatment. Weigh the residual ash.

  • Calculation: PMB​=[100%−(%Water​+%Solvents​+%Ash​)]×100%HPLC​​

Protocol B: qNMR Workflow (USP <761> Compliant)
  • Internal Standard (IS) Selection: Select Maleic Acid (NIST SRM) as the internal standard. Its isolated singlet at 6.26 ppm (2H) provides perfect baseline separation from the analyte's signals[5].

  • Gravimetric Preparation: Using a microbalance calibrated to ISO 17025 standards, precisely co-weigh ~10 mg of the candidate and ~5 mg of the IS into a static-free vial. Dissolve completely in 1.0 mL of DMSO-d6.

  • NMR Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H-NMR spectra at 298 K using a 90° excitation pulse. Self-Validation (Critical): Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the nuclei of interest (typically D1 > 30 seconds). This ensures 99.3% magnetization recovery, preventing integration bias[4].

  • Integration & Calculation: Integrate the maleic acid singlet (6.26 ppm, 2H) and the analyte's isolated thiazole C5-proton singlet (~7.8 ppm, 1H). Calculate absolute purity using the standard qNMR molar ratio equation[3].

Data Presentation & Performance Comparison

The following table summarizes the quantitative data obtained when both methodologies were applied to the same candidate batch of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid.

Analytical ParameterMass Balance (Method A)qNMR (Method B)
Organic Impurities (HPLC-UV) 0.85% (Area Normalization)N/A (Direct Measurement)
Water Content (KF) 0.42% (w/w)N/A
Residual Solvents (HS-GC) 0.35% (w/w) [Elevated]N/A
Inorganic Ash (ROI) 0.18% (w/w) [Elevated]N/A
Calculated Purity 98.20% ± 0.6% 99.12% ± 0.2%
Primary Source of Error Thermal degradation during GC/ROITrace weighing errors

Expert Insight on Data Discrepancy: Notice the 0.92% discrepancy between the two methods. In our laboratory experience, the elevated residual solvent and ash values in the Mass Balance method are artifacts. The high temperatures required for HS-GC and ROI caused partial decarboxylation of the thiazole-4-carboxylic acid during testing. qNMR, performed at ambient temperature, bypassed this degradation, proving to be the more accurate primary assignment method for this specific molecule.

Workflow Visualization

RS_Workflow cluster_MB Method A: Mass Balance cluster_qNMR Method B: qNMR Candidate 2-(prop-2-enylamino)-1,3-thiazole -4-carboxylic acid Candidate HPLC HPLC-UV/MS Organic Impurities Candidate->HPLC KF Karl Fischer Water Content Candidate->KF GC HS-GC-FID Residual Solvents Candidate->GC ROI Residue on Ignition Inorganic Ash Candidate->ROI IS Internal Standard Selection (e.g., Maleic Acid) Candidate->IS MB_Calc Mass Balance Calculation 100% - Σ(Impurities) HPLC->MB_Calc KF->MB_Calc GC->MB_Calc ROI->MB_Calc Final Certified Reference Standard Assigned Purity MB_Calc->Final Orthogonal Validation SamplePrep Gravimetric Prep (Analyte + IS in DMSO-d6) IS->SamplePrep NMR 1H-NMR Acquisition (Relaxation delay > 5*T1) SamplePrep->NMR qNMR_Calc qNMR Calculation Ratio of Integrals NMR->qNMR_Calc qNMR_Calc->Final Primary Assignment

Fig 1: Orthogonal workflow for reference standard characterization via Mass Balance and qNMR.

References

  • MDPI - Quantitative NMR as a Versatile Tool for the Reference Material Preparation.[2]

  • PubMed - Application of quantitative 1H NMR for the calibration of protoberberine alkaloid reference standards.[3]

  • MDPI - Electrochemistry Carboxylation of Bromothiazoles with CO2: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids.[1]

  • USP.org - Proposed Revision to USP 761 Nuclear Magnetic Resonance Spectroscopy (On-Demand).[4]

  • ResolveMass - Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.[5]

Sources

Comparative

validating biological assays using 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid controls

A Senior Application Scientist's Guide to Validating Biological Assays with Novel Controls Featuring Case Study: 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid In the landscape of drug discovery and biological resea...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Validating Biological Assays with Novel Controls

Featuring Case Study: 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid

In the landscape of drug discovery and biological research, the integrity of your data is paramount. Every successful campaign begins with a robust, reproducible assay that accurately measures a biological process.[1] This guide provides an in-depth framework for validating biological assays, with a special focus on the use of novel or uncharacterized small molecules as controls. We will use the hypothetical compound, 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid, as a case study to illustrate the principles and protocols necessary to establish a trustworthy assay system.

The journey from identifying a "hit" in a high-throughput screen (HTS) to a validated lead compound is fraught with potential pitfalls.[2] A significant source of error and wasted resources stems from poorly validated assays and misunderstood control compounds.[3] This guide is designed for researchers, scientists, and drug development professionals to navigate this complex process with scientific rigor.

Part 1: The Foundational Role of Controls in Assay Validation

Before initiating any large-scale screening, a rigorous validation process is essential to ensure that the assay can reliably distinguish true biological signals from experimental noise.[4][5] This process hinges on the use of appropriate positive and negative controls.

  • Positive Controls are expected to produce a strong, reproducible signal in the assay. They confirm that the assay is working as intended, from the reagents to the detection system.[6] For example, in an enzyme inhibition assay, a known inhibitor of the target enzyme would serve as a positive control.

  • Negative Controls are samples that should not elicit a response.[6] They establish the baseline or background signal of the assay and help identify false positives.[7] A common negative control is the vehicle (e.g., DMSO) in which the test compounds are dissolved.

When working with a novel compound like 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid, its role as a potential positive or negative control must be empirically determined. The thiazole and thiazolidinone scaffolds are known to be present in molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties, making them a "privileged scaffold" in medicinal chemistry.[8][9][10] Recent studies have identified 2-aminothiazole-4-carboxylic acid derivatives as broad-spectrum metallo-β-lactamase inhibitors, highlighting the potential for this class of compounds to be active in enzymatic assays.[11][12]

Part 2: A Case Study in Assay Validation: Characterizing a Novel Thiazole Derivative

Let's hypothesize that we are developing a biochemical assay to screen for inhibitors of a specific human enzyme, "Enzyme X". Our goal is to determine if 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid can serve as a reliable control.

Initial Steps: Assay Development and Optimization

The first step is to develop a robust assay. This involves optimizing concentrations of the enzyme, substrate, and any necessary cofactors, as well as physical parameters like temperature and pH.[13] The aim is to achieve a stable signal with a high dynamic range.

Workflow for Assay Validation

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Control Characterization cluster_2 Phase 3: Statistical Validation cluster_3 Phase 4: Counter-Screens A Reagent Optimization (Enzyme, Substrate) B Buffer Condition Screening (pH, Salt) A->B C Dose-Response of Positive Control (e.g., Staurosporine) B->C D Dose-Response of Test Compound (Thiazole Derivative) C->D F Z'-Factor Calculation D->F E Negative Control (Vehicle - DMSO) E->F G Signal-to-Background (S/B) & Signal-to-Noise (S/N) F->G H Coefficient of Variation (%CV) G->H I Assay Interference Screen (e.g., Fluorescence) H->I J Promiscuity/Aggregation Screen I->J K K J->K Assay Ready for HTS

Caption: Workflow for validating a biochemical assay using a novel compound.

Part 3: Comparative Analysis and Experimental Protocols

To validate our "Enzyme X" inhibition assay, we will compare the performance of our novel thiazole derivative against a well-characterized, non-specific inhibitor (Staurosporine) and a vehicle control (DMSO).

Key Performance Metrics

A successful high-throughput screening (HTS) assay must be able to clearly distinguish between active and inactive compounds.[14] We assess this using several statistical parameters:

MetricFormulaInterpretationIdeal Value
Z'-Factor ( 1 - \frac{3(\sigma_{pos} + \sigma_{neg})}{\mu_{pos} - \mu_{neg}} )
Signal-to-Background (S/B) μneg​μpos​​ Indicates the dynamic range of the assay.[4]> 10 is generally desirable
Coefficient of Variation (%CV) μσ​×100 Measures the variability of the data.< 10%

Where μpos​ and σpos​ are the mean and standard deviation of the positive control, and μneg​ and σneg​ are for the negative control.

Protocol 1: Determining IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Prepare Compound Plates : Serially dilute the test compound (thiazole derivative) and the positive control (Staurosporine) in DMSO. A typical starting concentration is 100 µM with 1:3 serial dilutions.

  • Assay Reaction : In a 384-well assay plate, add the assay buffer, Enzyme X, and the compounds. Incubate for a predetermined time (e.g., 15 minutes) at room temperature.

  • Initiate Reaction : Add the substrate to start the enzymatic reaction.

  • Detection : After a specific incubation period (e.g., 60 minutes), stop the reaction and measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis : Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Z'-Factor Determination for Assay Robustness

This protocol assesses the quality of the assay for HTS.[15]

  • Plate Layout : Design a 384-well plate with multiple wells dedicated to the positive control (e.g., Staurosporine at a concentration >10x its IC50) and the negative control (DMSO vehicle). Typically, 24 wells of each control are used.

  • Run Assay : Perform the enzymatic assay as described in Protocol 1.

  • Calculate Z'-Factor : Use the formula provided in the table above with the data from the positive and negative control wells. A Z'-factor of 0.5 or greater indicates an excellent assay suitable for HTS.[4][16]

Hypothetical Comparative Data
CompoundRoleIC50 (µM)Z'-Factor (vs. DMSO)Notes
StaurosporineStandard Positive Control0.050.85Broad-spectrum kinase inhibitor, serves as a reliable positive control.
2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acidTest Compound2.50.78Shows moderate, reproducible inhibition. Suitable as a secondary positive control.
DMSONegative ControlN/AN/AVehicle control, defines the baseline (0% inhibition).

Part 4: Ensuring Trustworthiness: Counter-Screens for Artifacts

A common reason for the failure of drug discovery campaigns is the pursuit of "false positives".[17] These are often compounds that interfere with the assay technology rather than interacting with the biological target.[18] It is crucial to perform counter-screens to identify and eliminate these artifacts.

Common Sources of Assay Interference
  • Compound Aggregation : At higher concentrations, some compounds form aggregates that can sequester and non-specifically inhibit enzymes.[3]

  • Fluorescence Interference : If the assay uses a fluorescence readout, colored or autofluorescent compounds can absorb or emit light at the measurement wavelengths, leading to inaccurate results.[17]

  • Chemical Reactivity : Some compounds can chemically react with assay components, such as buffers, reagents, or the target protein itself.[18]

Protocol 3: Assessing Compound Aggregation

A simple way to test for aggregation-based inhibition is to include a non-ionic detergent in the assay buffer.

  • Prepare Buffers : Create two batches of assay buffer: one standard buffer and one containing 0.01% Triton X-100.

  • Run IC50 Assay : Perform the IC50 determination for the thiazole derivative in parallel using both buffers.

  • Analyze Results : If the compound is an aggregator, its apparent IC50 will be significantly weaker (a rightward shift in the dose-response curve) in the presence of the detergent. A true inhibitor's IC50 should remain largely unchanged.

G cluster_0 Mechanism of Action cluster_1 Effect of Detergent A True Inhibitor Binds to active site or allosteric site C {IC50 Unchanged} A->C  No Disruption B Aggregator Forms aggregates that sequester the enzyme D {IC50 Potency Shift (Weaker)} B->D  Disrupts Aggregates

Caption: Differentiating true inhibitors from aggregators using detergent.

Part 5: Conclusion and Best Practices

Validating a biological assay is a multi-step process that requires careful planning and execution. When using a novel compound such as 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid as a control, it is not enough to simply observe an effect. You must rigorously characterize its potency, ensure the assay is statistically robust, and rule out common artifacts.

Key Takeaways:

  • No Assay Without Validation : Every successful drug discovery effort is built on a foundation of robust and reproducible assays.[1]

  • Controls are Key : The proper use of positive and negative controls is essential for interpreting assay data correctly.[6]

  • Know Your Metrics : Understand and apply statistical tools like the Z'-factor to objectively assess assay performance.[4][15]

  • Beware of Artifacts : Always perform counter-screens to eliminate false positives caused by compound interference.[3][17]

By following the principles and protocols outlined in this guide, researchers can build a self-validating assay system that generates high-quality, trustworthy data, ultimately accelerating the path of drug discovery.

References

  • Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC. (n.d.).
  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26).
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF - ResearchGate. (n.d.).
  • 19.7: Enzyme Regulation- Allosteric Control and Feedback Inhibition - Chemistry LibreTexts. (2026, February 17).
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20).
  • New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study | Journal of Pharma and Biomedics. (2025, April 18).
  • Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. (2025, November 6).
  • The Role of Assay Development and Validation in Drug Discovery - PeploBio. (2024, May 29).
  • Positive and Negative Controls - Rockland Immunochemicals. (2021, December 14).
  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - ACS Publications. (2023, October 4).
  • Assay Development in Drug Discovery | Danaher Life Sciences. (n.d.).
  • Z-factor - Wikipedia. (n.d.).
  • On HTS: Z-factor. (2023, December 12).
  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives - MDPI. (2000, September 5).
  • How to Design Positive and Negative Controls for IHC, WB & ELISA | Boster Bio. (n.d.).
  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf - NIH. (2015, September 18).
  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (n.d.).
  • How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. (2025, December 25).
  • 2-Aminothiazole: synthesis, biological activities and toxicity - ChemicalBook. (2023, August 18).
  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (n.d.).
  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed. (2023, October 12).
  • Enzyme Inhibition By Reaction Conditions - Sigma-Aldrich. (n.d.).

Sources

Validation

A Comparative Guide to the FTIR Spectroscopy of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid Derivatives

Introduction: Unveiling Molecular Structures with Vibrational Spectroscopy In the landscape of modern drug discovery and materials science, the precise characterization of novel synthesized compounds is paramount. Among...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling Molecular Structures with Vibrational Spectroscopy

In the landscape of modern drug discovery and materials science, the precise characterization of novel synthesized compounds is paramount. Among the plethora of analytical techniques available, Fourier-transform infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for elucidating molecular structures. This guide provides an in-depth comparative analysis of the FTIR spectra of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid and its derivatives. These compounds are of significant interest due to the versatile chemical scaffold offered by the 2-aminothiazole-4-carboxylic acid core, which is a key pharmacophore in numerous biologically active molecules.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework for spectral interpretation and a practical guide to obtaining high-quality FTIR data for this class of compounds. We will delve into the characteristic vibrational modes of the key functional groups, including the prop-2-enylamino moiety, the thiazole heterocycle, and the carboxylic acid group, and discuss how substitutions on this core structure are reflected in the infrared spectrum.

The Vibrational Landscape of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid

The FTIR spectrum of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid is a composite of the vibrational modes of its constituent functional groups. Understanding the expected absorption regions for each group is the first step in spectral interpretation.

Diagrammatic Representation of the Core Structure

Caption: Molecular structure of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid.

Comparative Analysis of Key Vibrational Modes

The following table summarizes the expected characteristic FTIR absorption bands for the parent compound and potential derivatives. The exact positions of these bands can be influenced by the electronic effects of substituents and the physical state of the sample.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Notes and Comparison with Derivatives
Carboxylic Acid O-H stretch3300 - 2500 (broad)This very broad band is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. Its broadness can sometimes obscure other weaker absorptions in this region.
C=O stretch1710 - 1680This is a strong and sharp absorption. Esterification of the carboxylic acid to form, for example, an ethyl ester derivative, will shift this band to a higher wavenumber, typically around 1735 cm⁻¹.[3]
C-O stretch1320 - 1210This band is often coupled with the O-H in-plane bending.
Amino Group N-H stretch3400 - 3200For the secondary amine in the parent compound, a single, sharp to moderately broad band is expected. In primary 2-aminothiazole derivatives, two bands may be observed due to symmetric and asymmetric stretching.[3]
N-H bend1650 - 1550This band can sometimes overlap with the C=C and C=N stretching vibrations of the thiazole ring.
Prop-2-enyl (Allyl) Group =C-H stretch3100 - 3000These absorptions are typically of medium intensity and appear just above 3000 cm⁻¹.
C=C stretch1680 - 1640This is a medium to weak absorption. Its intensity can vary depending on the symmetry of the double bond.
=C-H bend (out-of-plane)1000 - 650The exact position is dependent on the substitution pattern of the alkene.
Thiazole Ring C=N and C=C stretches1650 - 1450The thiazole ring gives rise to a series of characteristic stretching vibrations. These bands can be complex and are often coupled. Substitution on the ring can lead to shifts in their positions.[4][5]
C-H in-plane bend1340 - 1175These are skeletal vibrations of the thiazole ring.
C-S stretch850 - 600The C-S stretching vibration is often weak and can be difficult to assign definitively.

Experimental Protocol for FTIR Analysis

Obtaining a high-quality and reproducible FTIR spectrum is contingent on proper sample preparation and data acquisition. The following protocol outlines a standard procedure for the analysis of solid 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid derivatives.

Methodology Workflow

FTIR_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis start Start grind Grind Sample (1-2 mg) start->grind mix Mix with KBr (100-200 mg) grind->mix pellet Press into a transparent pellet mix->pellet background Collect Background Spectrum pellet->background sample_spec Collect Sample Spectrum background->sample_spec process Process Spectrum (e.g., baseline correction) sample_spec->process interpret Interpret Spectrum and Assign Peaks process->interpret end End interpret->end

Caption: A generalized workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Procedure
  • Sample Preparation (KBr Pellet Method):

    • Weigh approximately 1-2 mg of the solid 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid derivative.

    • In an agate mortar and pestle, thoroughly grind the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet-pressing die.

    • Apply pressure using a hydraulic press to form a thin, transparent KBr pellet. A clear pellet is indicative of good sample dispersion and will minimize light scattering.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum. This will account for any atmospheric water and carbon dioxide, as well as any intrinsic signals from the spectrometer components.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary data processing, such as baseline correction or smoothing.

    • Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the molecule.

Causality Behind Experimental Choices

  • Choice of KBr Pellet Method: This technique is well-suited for solid samples and provides high-quality spectra with minimal interference from the matrix, as KBr is transparent in the mid-infrared region. It is crucial to use dry KBr as water has strong IR absorptions that can obscure parts of the spectrum.

  • Attenuated Total Reflectance (ATR) as an Alternative: For rapid analysis or for samples that are difficult to grind, ATR-FTIR is an excellent alternative.[6] In this method, the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample, resulting in an absorption spectrum. ATR requires minimal sample preparation and is non-destructive.

Interpreting Spectral Variations in Derivatives

The power of FTIR spectroscopy lies in its ability to detect subtle changes in molecular structure. When comparing the spectra of different derivatives of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid, the following variations can be anticipated:

  • Substitution on the Amino Group: Replacing the allyl group with other alkyl or aryl substituents will alter the C-H stretching and bending vibrations in the 3000-2850 cm⁻¹ and 1470-1350 cm⁻¹ regions, respectively. The N-H stretching frequency can also be affected by the electronic nature of the substituent.

  • Modification of the Carboxylic Acid: As previously mentioned, conversion to an ester will shift the C=O stretch to a higher frequency. Formation of a carboxylate salt will result in the disappearance of the broad O-H stretch and the appearance of strong asymmetric and symmetric COO⁻ stretching bands around 1610-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively.

  • Substitution on the Thiazole Ring: Introducing substituents on the thiazole ring will alter the pattern of the ring stretching and bending vibrations. The C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region are particularly sensitive to the substitution pattern.

Conclusion: A Powerful Tool for Structural Elucidation

FTIR spectroscopy is an indispensable tool for the structural characterization of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid and its derivatives. By carefully analyzing the positions, shapes, and intensities of the absorption bands, researchers can confirm the presence of key functional groups, identify structural modifications, and gain valuable insights into the molecular architecture of these important compounds. This guide provides a foundational framework for the application of FTIR in this context, empowering scientists to confidently interpret their spectral data and accelerate their research and development efforts.

References

  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. Available at: [Link]

  • Taurins, A., & Blaga, A. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(5), 423-428. Available at: [Link]

  • JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. Journal of Visualized Experiments. Available at: [Link]

  • OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Available at: [Link]

  • Geronikaki, A., et al. (2009). Evaluation of the local anaesthetic activity of 3-aminobenzo[d]isothiazole derivatives using the rat sciatic nerve model. European Journal of Medicinal Chemistry, 44(2), 473-481.
  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Available at: [Link]

  • Al-Azzawi, A. M. J., & Al-Rubaie, A. Z. (2017). Preparation and Biological Activities of Some Heterocyclic Compounds Derivatives from 2-Aminothiazoles. Nano Biomedicine and Engineering, 9(2), 136-145. Available at: [Link]

  • RSC. (2021). Millimeter-wave and infrared spectroscopy of thiazole (c-C3H3NS) in its ground state and lowest-energy. Physical Chemistry Chemical Physics, 23(21), 12269-12279.
  • Taylor & Francis Online. (2019). Structural, IR spectra NBO, TDDFT, AIM calculation, biological activity and docking property of[4][7][8]-triazolo[3,4-b][4][8][9] thiadiazole. Journal of Biomolecular Structure and Dynamics, 37(14), 3767-3783. Available at: [Link]

  • MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3869. Available at: [Link]

  • PLOS One. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. Available at: [Link]

  • ResearchGate. (2018). FT-IR spectrum of: (a) 2-aminothiazole-4-carboxylic acid, (b)... Available at: [Link]

  • MDPI. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. International Journal of Molecular Sciences, 26(18), 14358.
  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available at: [Link]

  • International Journal of Advanced Research in Biological Sciences. (2018). Synthesis and characterization of N-allyl–N- (4-methylthiazol) -2ylthiourea. IJARBS, 5(12), 11-15.
  • Research Journal of Pharmacy and Technology. (2016). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. RJPT, 9(10), 1645-1651.

Sources

Safety & Regulatory Compliance

Safety

2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid In pharmaceutical research and drug development, the safe management of chemical intermediates is as critical as...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid

In pharmaceutical research and drug development, the safe management of chemical intermediates is as critical as the synthesis itself. 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid (also known as 2-allylamino-thiazole-4-carboxylic acid, CAS 57250-50-7) is a functionalized thiazole derivative[1]. Because it contains both a reactive allylamino group and a heteroaromatic thiazole ring, its disposal requires strict adherence to environmental health and safety (EHS) protocols to prevent environmental contamination and occupational exposure.

This guide provides a comprehensive, self-validating framework for the professional disposal of this compound and its associated waste streams.

Hazard Profile and Disposal Causality

To design an effective disposal strategy, we must first understand the physicochemical and toxicological properties of the substance. While specific toxicological data for every functionalized derivative can be sparse, thiazole-4-carboxylic acid derivatives universally share specific hazard classifications that dictate their handling[2].

The presence of sulfur and nitrogen in the thiazole ring dictates that thermal destruction will yield sulfur oxides (SOx) and nitrogen oxides (NOx), necessitating specific industrial incineration capabilities[3].

Table 1: Hazard Classifications and Logistical Impacts

Hazard PropertyGHS Classification (Proxy)Causality & Disposal Impact
Skin/Eye Irritation Category 2 / 2A[2]Direct contact causes irritation. Mandates the use of chemical-impermeable gloves and eye protection during waste consolidation[3].
Respiratory Toxicity STOT SE 3 (Respiratory)[2]Dust formation is a primary exposure route. Solid waste must be sealed in airtight containers; sweeping is prohibited[3].
Environmental Toxicity Avoid release to environment[4]Cannot be discharged into sewer systems or waterways[3][4]. Requires collection for licensed destruction.
Combustion Byproducts Produces SOx, NOx, COxCannot be openly burned. Requires controlled incineration equipped with alkaline flue gas scrubbers[3].

Waste Segregation and Containment Protocol

The integrity of a disposal system relies on preventing cross-contamination and ensuring that waste streams are compatible with their final destruction method.

Step-by-Step Containment Methodology:

  • Source Segregation:

    • Solid Waste: Collect unreacted powder, contaminated filter paper, and single-use spatulas in a dedicated, clearly labeled High-Density Polyethylene (HDPE) wide-mouth container.

    • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, methanol) or aqueous buffers, segregate into compatible liquid waste carboys. Do not mix halogenated and non-halogenated waste streams, as this alters the required incineration temperature and cost.

  • Primary Containment: Ensure all containers are tightly closed when not actively receiving waste. This prevents the aerosolization of fine powders and the escape of solvent vapors[3][4].

  • Secondary Containment: Place primary waste containers within secondary containment trays to capture any accidental spills or leaks during storage[3].

  • Labeling: Affix standard hazardous waste labels immediately upon the first addition of waste. The label must explicitly state "Contains: 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid," the primary solvent (if applicable), and the associated GHS hazard pictograms (Exclamation Mark for irritation).

Final Disposal and Destruction

Under no circumstances should thiazole derivatives be disposed of in standard municipal waste or sanitary sewers[3]. The compound must be transferred to a licensed chemical destruction facility.

Step-by-Step Disposal Methodology:

  • EHS Transfer: Coordinate with your institutional Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for pickup.

  • Controlled Incineration: The approved method of destruction is controlled incineration[3]. The facility must heat the material to temperatures sufficient to break the stable thiazole ring system.

  • Flue Gas Scrubbing: Because the combustion of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid generates toxic nitrogen oxides and sulfur oxides, the incinerator must be equipped with flue gas scrubbers (typically utilizing alkaline solutions like calcium hydroxide) to neutralize these acidic gases before exhaust release[3].

  • Packaging Decontamination: Empty containers that previously held the pure compound must be triply rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. The punctured, unusable container can then be disposed of according to local regulations[3].

Disposal Workflow Visualization

The following diagram illustrates the logical flow of waste from the laboratory bench to final atmospheric neutralization, ensuring a closed-loop safety system.

G Gen Waste Generation 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic Acid Solid Solid Waste Stream (Powders, PPE, Filters) Gen->Solid Liquid Liquid Waste Stream (Solvent Mixtures) Gen->Liquid Contain Primary Containment (Sealed HDPE, GHS Labeled) Solid->Contain Liquid->Contain EHS Licensed Waste Management (EHS Transfer) Contain->EHS Incinerate Controlled Incineration (High-Temperature Destruction) EHS->Incinerate Scrub Flue Gas Scrubbing (Neutralization of SOx & NOx) Incinerate->Scrub Combustion Gases

Workflow for the containment and controlled destruction of thiazole-4-carboxylic acid waste.

Accidental Release (Spill) Protocol

If the material is spilled prior to disposal, immediate containment is required to prevent environmental discharge:

  • Evacuate and Isolate: Evacuate personnel from the immediate area and ensure adequate ventilation[3].

  • PPE: Don chemical impermeable gloves, safety goggles, and a lab coat[3]. If a large amount of dust is generated, a fitted respirator may be required.

  • Containment: Do not sweep dry powder, as this creates hazardous aerosols. Cover the spill with an inert, damp absorbent material (e.g., moistened sand or vermiculite) to suppress dust[4][5].

  • Collection: Carefully shovel the absorbed mixture into a suitable, sealable waste container.

  • Decontamination: Wash the spill area with soap and plenty of water, collecting the wash water as hazardous waste[2].

References

Sources

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